Upadacitinib exerts its therapeutic effect by reversibly inhibiting the Janus kinase (JAK) family of enzymes, which are intracellular tyrosine kinases involved in the signaling of numerous cytokines [1] [2] [3].
The diagram below illustrates how this compound disrupts the JAK-STAT signaling pathway.
This compound inhibits JAK-STAT signaling, blocking inflammatory gene transcription.
This compound has a well-characterized pharmacokinetic profile that supports once-daily dosing with its extended-release (ER) formulation [5] [2] [3].
The table below summarizes its key pharmacokinetic parameters:
| Parameter | Description | Source / Conditions |
|---|---|---|
| Tₘₐₓ (Median) | 2–4 hours (ER tablet) [1] [2] | Steady state |
| ~1 hour (oral solution) [6] | ||
| Bioavailability | Not fully characterized [3] | |
| Effect of Food | No clinically relevant effect on AUC or Cₘₐₓ (ER tablet) [3] | |
| Protein Binding | ~52% [1] [3] | |
| Vd (Volume of Distribution) | ~224 L (in a 74 kg RA patient) [3] | |
| Main Metabolic Pathway | CYP3A4 [1] [2] [3] | |
| Secondary Metabolic Pathway | CYP2D6 [1] [3] | |
| Half-life (Harmonic Mean) | 8–14 hours (ER tablet) [1] [2] | |
| ~2-5 hours (oral solution, pediatric) [6] | ||
| Major Route of Elimination | Feces (~38% as unchanged drug) [1] [3] | |
| Minor Route of Elimination | Urine (~24% as unchanged drug) [1] [3] |
Key characteristics of its PK include:
Model-Informed Drug Development (MIDD) approaches were critical throughout this compound's clinical program [5].
Phase 1: Biomarker PK/PD Analysis
Phase 1: Concentration-QT Analysis
Formulation Bridging and Phase 3 Dose Selection
This compound dosing is tailored to the specific indication, often involving higher induction doses for gastrointestinal diseases followed by lower maintenance doses.
The table below summarizes the approved dosing and associated exposures for key indications:
| Indication | Phase / Regimen | Dose | AUCinf (Mean) | Cₘₐₓ (Mean) |
|---|---|---|---|---|
| Rheumatoid Arthritis, Psoriatic Arthritis, Ankylosing Spondylitis | Maintenance | 15 mg QD | 265 ng·h/mL | 31.6 ng/mL |
| Atopic Dermatitis | Maintenance | 15 mg QD | 265 ng·h/mL | 31.6 ng/mL |
| Maintenance | 30 mg QD | 543 ng·h/mL | 71.8 ng/mL | |
| Ulcerative Colitis & Crohn's Disease | Induction (UC: 8 wks; CD: 12 wks) | 45 mg QD | 752 ng·h/mL | 90.7 ng/mL |
| Maintenance | 15 mg QD | 265 ng·h/mL | 31.6 ng/mL | |
| Maintenance | 30 mg QD | 543 ng·h/mL | 71.8 ng/mL |
Source for PK parameters: [2]. AUCinf = Area Under the Curve from time zero to infinity; Cₘₐₓ = Maximum plasma concentration; QD = Once daily.
Furthermore, population PK and exposure-response analyses from Phase 3 trials supported dosing recommendations in special populations, showing that mild or moderate renal impairment or hepatic impairment (Child-Pugh A or B) do not necessitate dose adjustments for most indications [5] [1] [7].
A large descriptive analysis pooling data from 16 clinical trials (data cutoff August 15, 2024) provides a comprehensive overview of upadacitinib's safety across its approved indications. The analysis included 8,632 patients over 27,164.2 patient-years of exposure [1].
The table below summarizes the exposure-adjusted incidence rates (per 100 patient-years) for key adverse events of special interest [1].
| Adverse Event of Special Interest | Incidence Rate Range (per 100 PY) | Notes |
|---|---|---|
| Any Treatment-Emergent Adverse Event (TEAE) | 112.0 (AS) to 401.1 (RA) | Variation likely due to population differences [1] |
| Serious TEAEs | 4.5 (AD) to 11.0 (UC) | [1] |
| TEAEs Leading to Discontinuation | 2.9 (AS) to 8.3 (UC) | [1] |
| Serious Infection | 1.3 to 4.6 | [1] |
| Herpes Zoster | 2.4 to 6.6 | Higher in RA and PsA vs. active comparators [1] |
| Malignancy (excluding NMSC) | 0.2 to 0.9 | [1] |
| Non-Melanoma Skin Cancer (NMSC) | 0 to 1.4 | Higher in RA and PsA vs. active comparators [1] |
| Major Adverse Cardiovascular Event (MACE) | 0 to 0.5 | [1] |
| Venous Thromboembolism (VTE) | 0 to 0.9 | [1] |
| Elevated Creatine Kinase | 0 to 9.2 | Higher in RA and PsA vs. active comparators [1] |
This integrated analysis concluded that the safety profile of this compound was consistent with previous reports and remained stable over time, supporting its long-term use in chronic conditions [1].
A 2025 systematic review and meta-analysis of 18 randomized controlled trials provides further insight into risks compared to placebo and highlights dose-dependent relationships for certain AEs [2].
The table below shows the spectrum of adverse events with different this compound doses versus placebo [2].
| Adverse Event | This compound 15 mg vs. Placebo | This compound 30 mg vs. Placebo |
|---|---|---|
| Any Adverse Event | Significantly Higher | Significantly Higher |
| Herpes Zoster | Significantly Higher | Significantly Higher |
| Hepatic Disorder | Significantly Higher | Significantly Higher (Dose-dependent) |
| Increased Creatine Phosphokinase | Significantly Higher | Significantly Higher |
| Neutropenia | Significantly Higher | Significantly Higher (Dose-dependent) |
| Acne | Significantly Higher | Significantly Higher (Dose-dependent) |
| Any Infection | Not Significant | Significantly Higher |
| Serious Infection | Not Significant | Significantly Higher |
| Lymphopenia | Not Significant | Significantly Higher |
| Malignancy (excluding NMSC) | Not Significant | Significantly Higher |
| MACE, VTE, Renal Dysfunction, NMSC | No Significant Association | No Significant Association |
This meta-analysis found that the risks of hepatic disorder, neutropenia, and acne exhibited a clear dose-dependent relationship [2].
This compound is an oral, selective, and reversible inhibitor of the Janus kinase (JAK) family of enzymes, with greater inhibitory potency for JAK1 relative to JAK2, JAK3, and TYK2 [3] [4]. It functions by blocking the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammatory diseases [3] [5].
The diagram below illustrates the mechanism of JAK-STAT pathway inhibition.
Figure 1: this compound inhibits cytokine signaling by targeting JAK enzymes, preventing STAT protein phosphorylation, dimerization, and nuclear translocation, thereby blocking the transcription of pro-inflammatory genes. [3] [4] [5]
This selectivity for JAK1 is thought to influence its efficacy and safety profile, potentially offering a different benefit-risk balance compared to less selective JAK inhibitors [3] [2].
The safety profile is characterized by several data sources, each with distinct methodologies.
| Source Type | Description | Key Methodologies |
|---|---|---|
| Clinical Trial Integrated Analysis [1] | Pre-marketing and post-marketing trial data; controlled, systematic. | Pooled data from 16 Phase 3 trials; TEAEs reported as exposure-adjusted incidence rates per 100 patient-years. |
| Systematic Review & Meta-Analysis [2] | Statistically combines results from multiple RCTs; high level of evidence. | Pre-registered protocol (PROSPERO); searched PubMed, EMBASE, Cochrane; used Cochrane Risk of Bias tool; calculated pooled risk ratios (Mantel-Haenszel). |
| Pharmacovigilance Studies (FAERS) [6] [7] [8] | Post-marketing real-world data; detects potential signals. | Disproportionality analysis using ROR, PRR; data mined from public FAERS database; identifies "signals" of disproportionate reporting. |
For clinicians and researchers, the following points are critical:
| Adverse Event | Upadacitinib 15 mg vs Placebo | This compound 30 mg vs Placebo | Dose-Dependent Relationship |
|---|---|---|---|
| Any Adverse Event | Significantly higher [1] | Significantly higher [1] | Not Specified |
| Hepatic Disorder | Significantly higher [1] | Significantly higher [1] | Yes [1] |
| Neutropenia | Significantly higher [1] | Significantly higher [1] | Yes [1] |
| Acne | Significantly higher [1] | Significantly higher [1] | Yes [1] |
| Herpes Zoster | Significantly higher [1] | Significantly higher [1] | Not Specified |
| Increased Creatine Phosphokinase (CPK) | Significantly higher [1] | Significantly higher [1] | Not Specified |
| Lymphopenia | No significant difference [1] | Significantly higher [1] | Not Specified |
| Any Infection | No significant difference [1] | Significantly higher [1] | Not Specified |
| Serious Infection | No significant difference [1] | Significantly higher [1] | Not Specified |
The same 2025 meta-analysis found that, across the included trials, this compound treatment was not significantly associated with an elevated risk of the following serious AEs compared to placebo [1]:
For research and development professionals, understanding the experimental design of the foundational studies is crucial. The following table outlines the protocols of the core analysis and a representative long-term extension study.
| Study Component | Systematic Review & Meta-Analysis [1] | SELECT-NEXT Long-Term Extension (LTE) [2] |
|---|---|---|
| Objective | Assess safety profile & dose-dependent AEs of this compound [1]. | Evaluate long-term efficacy and safety of this compound over 5 years in RA patients [2]. |
| Data Sources | PubMed, EMBASE, Cochrane Library [1]. | Data from the Phase 3 SELECT-NEXT trial and its LTE [2]. |
| Study Selection | RCTs with safety data on this compound 15 mg or 30 mg vs. placebo in autoimmune diseases [1]. | Patients with RA and inadequate response to csDMARDs [2]. |
| Patients & Exposure | 18 RCTs; 9,547 patients (5,907 on this compound; 3,640 on placebo) [1]. | 611 patients entered the LTE; total treatment up to 5 years [2]. |
| Intervention/Comparator | This compound 15 mg & 30 mg vs. Placebo [1]. | This compound 15 mg or 30 mg QD; patients initially on placebo switched to UPA at week 12 [2]. |
| Safety Outcomes | AEs, serious AEs, AEs leading to discontinuation, specific AEs (e.g., infections, hepatic, renal, MACE, VTE, etc.) [1]. | Treatment-emergent AEs (TEAEs), laboratory parameters, MACE, VTE, malignancies [2]. |
| Statistical Analysis | Pooled Risk Ratios (RR) using Mantel-Haenszel method; fixed/random-effects models based on heterogeneity (I²) [1]. | Descriptive analysis of AEs and efficacy outcomes; exposure-adjusted event rates (EAERs) for safety [2]. |
The following diagram illustrates the mechanism of action of this compound and the logical flow for evaluating its safety, from cellular pathway to clinical trial assessment.
This diagram shows how this compound's selective JAK1 inhibition disrupts the JAK-STAT signaling pathway to reduce inflammation, which can also lead to dose-dependent adverse events monitored via specific laboratory parameters [1] [3].
Long-term integrated data from the RA clinical program (up to 6.5 years) supports the safety profile and details specific laboratory changes that inform clinical monitoring protocols [4]:
| Adverse Event of Special Interest | Incidence Rate Range (per 100 Patient-Years) [1] |
|---|---|
| Serious Infection | 1.3 to 4.6 |
| Herpes Zoster | 2.4 to 6.6 |
| Malignancy (excluding NMSC) | 0.2 to 0.9 |
| Nonmelanoma Skin Cancer (NMSC) | 0 to 1.4 |
| Major Adverse Cardiovascular Event (MACE) | 0 to 0.5 |
| Venous Thromboembolism (VTE) | 0 to 0.9 |
| Elevated Creatine Kinase | 0 to 9.2 |
Abbreviations: NMSC, nonmelanoma skin cancer; MACE, major adverse cardiovascular event; VTE, venous thromboembolism.
Safety profiles can vary across different patient populations. The table below details the incidence rates for key safety outcomes from integrated analyses of clinical trials in rheumatologic conditions (RA, PsA, and axial SpA) and a separate broader analysis that also included atopic dermatitis and inflammatory bowel diseases [1] [2].
| Safety Outcome | RA, PsA, Axial SpA (Pooled Analysis) [2] | Broad Analysis (RA, PsA, AxSpA, AD, CD, UC) [1] |
|---|---|---|
| Patient Exposure | ~16,700 patient-years | Over 27,000 patient-years |
| Serious Infections | Generally similar to active comparators (e.g., adalimumab), except higher in PsA (mostly COVID-19 pneumonia) [2] | 4.5 (AD) to 11.0 (UC) per 100 PYs |
| Herpes Zoster | Higher with upadacitinib vs. active comparators (adalimumab, methotrexate) [2] | 2.4 to 6.6 per 100 PYs |
| Malignancy (ex. NMSC) | Low and similar across treatment groups [2] | 0.2 to 0.9 per 100 PYs |
| NMSC | Higher with this compound vs. active comparators in RA and PsA [2] | 0 to 1.4 per 100 PYs |
| MACE | Low and similar across treatment groups [2] | 0 to 0.5 per 100 PYs |
| VTE | Low and similar across treatment groups [2] | 0 to 0.9 per 100 PYs |
| Elevated CPK | Higher with this compound vs. active comparators [2] | Up to 9.2 per 100 PYs |
| Discontinuation due to AEs | 4.1 to 5.8 events per 100 PYs [2] | 2.9 (AS) to 8.3 (UC) per 100 PYs |
Abbreviations: RA, rheumatoid arthritis; PsA, psoriatic arthritis; AxSpA, axial spondyloarthritis; AD, atopic dermatitis; CD, Crohn's disease; UC, ulcerative colitis; PYs, patient-years; CPK, creatine phosphokinase.
Understanding this compound's safety profile is grounded in its mechanism of action. It is an oral, selective, and reversible inhibitor of Janus kinase (JAK) enzymes, with greater inhibitory potency for JAK1 over JAK2, JAK3, and TYK2 [3] [4] [5]. It functions by competing with ATP to inhibit the phosphorylation and activation of STAT proteins, thereby disrupting the signaling of multiple pro-inflammatory cytokines implicated in immune-mediated inflammatory diseases [3] [6].
The following diagram illustrates the JAK-STAT signaling pathway and where this compound acts.
The safety data supporting the long-term profile of this compound is derived from large, integrated analyses of the global SELECT Phase 3 clinical trial program and other studies [1] [2].
| Condition & Study Name/Type | Key Patient-Reported Outcomes & Improvements | Timeframe & Population Details |
|---|---|---|
| Rheumatoid Arthritis (RA) |
| SELECT-BEYOND (Phase 3 RCT in bDMARD-IR patients) [1] [2] | • Pain, Physical Function, QoL: Significant improvements vs placebo in PtGA, pain, HAQ-DI, SF-36 PCS, and morning stiffness. • Meaningful Improvement: NNT for MCID across most PROs ranged from 4 to 7 patients. | 12-week trial in patients with inadequate response to biologic DMARDs [1] [2]. | | SELECT-COMPARE (Phase 3 RCT in MTX-IR patients) [3] | • Rapid & Superior Benefit: Greater improvements vs placebo and adalimumab across all PROs. • Specifics: Significant improvements in PtGA, pain, HAQ-DI, FACIT-F (fatigue), and morning stiffness severity at Week 12. | 12-week primary analysis; improvements maintained up to 48 weeks in patients with inadequate response to methotrexate [3]. | | ENDEAVOUR (Real-World Observational in the UK) [4] | • Clinical Remission: 40% of patients achieved clinical remission (DAS28 CRP <2.6) at 6 months. • Early PRO Improvement: ePRO data showed reduced fatigue within 7 days and pain within 10 days. | 6-month final analysis in a real-world clinical practice setting [4]. | | Atopic Dermatitis (AD) | | | | Measure Up 1 & 2 (Integrated Phase 3 Trial Analysis) [5] | • Rapid Itch Relief: ≥4-point improvement in Worst Pruritus NRS observed within 1 week. • Broad Symptom Relief: Significant improvements in skin pain, sleep, daily activities, and emotional state. | 16-week analysis in adults and adolescents with moderate-to-severe AD [5]. | | SCALE UP (Real-World Study) [6] | • High Symptom Relief & Satisfaction: Majority reported itch improvement, clear/almost clear skin, and high treatment satisfaction. • Consistency: Outcomes were consistent across different Fitzpatrick Skin Types and racial groups. | Cross-sectional survey; 50% of patients treated for >6 months to a year [6]. | | UP-TAINED (Real-World Study) [7] | • Early Disease Control: 68.8% achieved disease control at 1 month, sustained through 12 months. • Skin Clearance: Over 75% of patients with severe hand/facial eczema achieved clear/almost clear skin at 12 months. | 12-month interim analysis of a 2-year study in moderate-to-severe AD [7]. | | Portuguese Observational Trial (Multiresistant AD) [8] | • Efficacy in Refractory Patients: Significant improvements in EASI, itch, and sleep scores as early as 6 weeks, even after multiple prior treatment failures. | 26-week prospective trial in highly refractory patients [8]. |
Here are the methodologies from some of the key clinical trials assessing PROs for upadacitinib.
The following diagram illustrates the high-level design of these Phase 3 registrational trials.
Phase 3 trial designs for PRO assessment in RA and AD
SELECT-BEYOND (RA) Protocol [1] [2]:
Measure Up 1 & 2 (AD) Protocol [5]:
Real-world studies provide evidence of effectiveness in routine clinical practice.
ENDEAVOUR (RA) Methodology [4]:
UP-TAINED (AD) Methodology [7]:
This compound's effect on PROs is linked to its mechanism as a Janus kinase (JAK) inhibitor. The diagram below illustrates this logical pathway.
Logical pathway from mechanism of action to PRO improvement
Across studies, this compound was generally well-tolerated, with a safety profile consistent with its drug class.
The dosing strategy is supported by robust pharmacokinetic (PK) and exposure-response (E-R) data from phase 3 clinical trials.
The following diagram illustrates the JAK-STAT signaling pathway targeted by this compound and the logical workflow for dose selection based on clinical trial data:
Consistent laboratory monitoring is crucial for patient safety. The following table outlines the essential monitoring parameters and corresponding dose management strategies [3] [4].
| Parameter | Baseline & Monitoring Frequency | Action Required |
|---|---|---|
| Lymphocytes (ALC) | Baseline and per routine management | Do not initiate or interrupt therapy if ALC <500 cells/mm³. |
| Neutrophils (ANC) | Baseline and per routine management | Do not initiate or interrupt therapy if ANC <1000 cells/mm³. |
| Hemoglobin | Baseline and per routine management | Do not initiate or interrupt therapy if Hb <8 g/dL. |
| Liver Enzymes (ALT/AST) | Baseline and per routine management | Interrupt therapy if drug-induced liver injury is suspected. |
| Lipids | At 12 weeks and per clinical guidelines | Manage dyslipidemia as appropriate. |
| Creatine Phosphokinase (CPK) | Per routine management | Monitor for muscle pain; dose interruption may be considered. |
Special Population Adjustments:
For scientists engaged in preclinical and clinical research, the following methodologies are foundational to the data supporting this compound's use.
This protocol characterizes the PK profile of this compound in a CD patient population [1].
This protocol establishes the relationship between drug exposure and efficacy/safety outcomes [1].
Upadacitinib is an oral, selective Janus kinase (JAK) inhibitor that has emerged as an important therapeutic option for patients with moderate-to-severe ulcerative colitis (UC). As a second-generation JAK inhibitor, this compound demonstrates approximately 40-fold higher affinity for JAK1 than JAK2, 130-fold higher affinity for JAK1 than JAK3, and 190-fold higher affinity for JAK1 than TYK2, potentially offering an improved efficacy and safety profile compared to first-generation JAK inhibitors. [1] This selectivity allows this compound to effectively block pro-inflammatory cytokines involved in UC pathogenesis while minimizing disruption to other signaling pathways.
The JAK-STAT signaling pathway plays a fundamental role in the immunopathology of inflammatory bowel disease, with multiple cytokines implicated in UC pathogenesis signaling through this pathway. By preferentially inhibiting JAK1, this compound modulates the immune response and reduces gut inflammation, leading to clinical improvement in patients with active disease. [1] this compound was approved by Health Canada for the treatment of adult patients with moderately to severely active UC who have demonstrated treatment failure to at least one conventional and/or biologic therapy. [2] The recommended regimen consists of oral this compound 45 mg once daily for 8 weeks as induction therapy, followed by 15 mg once daily as maintenance treatment, with 30 mg once daily available for selected patients with refractory, severe, or extensive disease. [2]
The efficacy of this compound for induction and maintenance therapy in UC has been established in three pivotal phase III randomized controlled trials: U-ACHIEVE Induction (N=474), U-ACCOMPLISH (N=522), and U-ACHIEVE Maintenance (N=1,046). These studies enrolled adult patients with moderate-to-severe UC who had demonstrated inadequate response, loss of response, or intolerance to either conventional therapy or biologic drugs. [2]
Table 1: Efficacy Outcomes in Phase III Induction Trials (Week 8)
| Efficacy Endpoint | This compound 45 mg (%) | Placebo (%) | P-value |
|---|---|---|---|
| Clinical remission | 26.0 | 5.0 | ≤0.001 |
| Clinical response | 66.0 | 26.0 | ≤0.001 |
| Endoscopic improvement | 36.0 | 7.0 | ≤0.001 |
| Endoscopic remission | 14.0 | 2.0 | ≤0.001 |
| Composite clinical endpoint* | 6.4 | 0.9 | ≤0.001 |
| Composite HRQoL endpoint | 18.9 | 5.5 | ≤0.001 |
*Composite clinical endpoint defined as clinical remission, complete symptom resolution, and IBDQ remission [3]
In the maintenance phase, patients who achieved clinical response after 8 weeks of induction therapy were re-randomized to receive this compound 15 mg, 30 mg, or placebo for 52 weeks. The results demonstrated dose-dependent efficacy in maintaining clinical remission and other important endpoints. [2]
Table 2: Efficacy Outcomes in Phase III Maintenance Trial (Week 52)
| Efficacy Endpoint | This compound 15 mg (%) | This compound 30 mg (%) | Placebo (%) | P-value vs Placebo |
|---|---|---|---|---|
| Clinical remission | 42.0 | 52.0 | 12.0 | ≤0.001 |
| Clinical response | 77.0 | 83.0 | 40.0 | ≤0.001 |
| Endoscopic improvement | 48.0 | 62.0 | 14.0 | ≤0.001 |
| Corticosteroid-free remission | 39.0 | 48.0 | 9.0 | ≤0.001 |
| Composite clinical endpoint* | 13.1 | 18.3 | 4.5 | ≤0.001 |
| Composite HRQoL endpoint | 22.3 | 24.0 | 8.7 | ≤0.001 |
*Composite clinical endpoint defined as clinical remission, complete symptom resolution, and IBDQ remission [3]
A recent multicenter real-world study involving 76 patients with moderate-to-severe UC further confirmed the effectiveness of this compound in clinical practice. After 8 weeks of induction therapy with this compound 45 mg daily, 93.4% of patients achieved clinical response, with 72.4% achieving endoscopic improvement, and 57.9% achieving clinical remission. [4] The study included both biologic-naive (26.3%) and biologic-exposed (73.7%) patients, with comparable efficacy outcomes between these subgroups. Notably, all patients in this real-world analysis had previously demonstrated inadequate response, loss of response, or intolerance to corticosteroids and immunosuppressants. [4]
For patients who do not achieve clinical response after the initial 8-week induction period, evidence supports extending induction therapy for an additional 8 weeks. A study evaluating this approach found that among 127 patients without clinical response at Week 8, 59.1% (75/127) subsequently achieved clinical response after 16 weeks of continuous this compound 45 mg therapy. [5] These patients were then eligible to enter maintenance therapy, with 26.5% of those receiving this compound 15 mg and 43.6% of those receiving 30 mg achieving clinical remission at Week 52. [5]
Inclusion Criteria:
Exclusion Criteria:
Table 3: this compound Dosing Regimen for Ulcerative Colitis
| Treatment Phase | Recommended Dose | Duration | Special Considerations |
|---|---|---|---|
| Induction Therapy | 45 mg once daily | 8 weeks | May be extended to 16 weeks if no clinical response at Week 8 [5] |
| Maintenance Therapy | 15 mg once daily | Indefinitely | 30 mg once daily for patients with refractory, severe, or extensive disease [2] |
| Geriatric Maintenance (≥65 years) | 15 mg once daily | Indefinitely | 30 mg dose not recommended [2] |
Primary Efficacy Endpoints:
Secondary Efficacy Endpoints:
Assessment Schedule:
Emerging evidence supports the use of intestinal ultrasound (IUS) as a non-invasive tool for monitoring treatment response. A standardized protocol should include assessment of the following parameters in each bowel segment: [4]
IUS should be performed at baseline, Week 4, and Week 8 during induction, and every 3-6 months during maintenance. Correlation between IUS findings and endoscopic remission has been demonstrated, with MUC <6.2 showing high sensitivity and specificity for predicting endoscopic healing. [4]
The safety profile of this compound is consistent with other JAK inhibitors, with the most common adverse events including upper respiratory tract infections, herpes zoster reactivation, elevated creatine phosphokinase (CPK), and acne. [2] [5] Serious infections, venous thromboembolism, and cardiovascular events represent less common but potentially serious adverse effects that require vigilant monitoring.
Baseline Assessment:
Routine Monitoring During Therapy:
Special Considerations:
Diagram 1: this compound Treatment Algorithm for Ulcerative Colitis
This compound represents a significant advancement in the treatment of moderate-to-severe ulcerative colitis, offering both rapid induction of clinical response and durable maintenance of remission. The selective JAK1 inhibition profile provides a potentially favorable risk-benefit ratio, supported by robust phase III clinical trial data and growing real-world evidence.
Key advantages of this compound include its oral administration, rapid onset of action (with some patients experiencing improvement within days), and efficacy in both biologic-naive and biologic-experienced patients. [4] [6] The option for extended induction therapy in initial non-responders further enhances its clinical utility. [5]
Future research should focus on direct comparisons with other advanced therapies, optimization of treatment sequencing, and identification of biomarkers predictive of response. Additionally, long-term registry data will be valuable for further characterizing the safety profile in real-world practice and special populations.
Psoriatic arthritis (PsA) is a chronic, immune-mediated inflammatory disorder characterized by joint inflammation, enthesitis, dactylitis, and skin psoriasis. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical upstream regulator of multiple cytokine networks involved in PsA pathogenesis, including those involving IL-23 and IL-17 [1]. Upadacitinib is an oral, selective JAK inhibitor that preferentially inhibits JAK1 over JAK2, JAK3, and TYK2 [2]. This selectivity allows it to modulate the immune signaling of key cytokines implicated in PsA while potentially minimizing off-target effects [3].
The diagram below illustrates the targeted mechanism of this compound within the JAK-STAT pathway.
Clinical trials have demonstrated the robust efficacy of this compound across multiple domains of psoriatic arthritis. The data in the tables below are synthesized from multiple clinical studies and meta-analyses [4] [1] [3].
Table 1: Clinical Efficacy of this compound in Psoriatic Arthritis at 12-24 Weeks
| Efficacy Endpoint | Placebo | This compound 15 mg | This compound 30 mg | Source/Study |
|---|---|---|---|---|
| ACR20 Response | ~20-30% | ~57-71% | ~64-74% | Meta-analysis [3] |
| ACR50 Response | ~11-15% | ~37-43% | ~45-51% | Clinical Trial Data [1] |
| ACR70 Response | ~2% | ~14% | ~21% | Clinical Trial Data [1] |
| sIGA 0/1 (Skin Clearance) | ~10-11% | ~40% | ~49% | Clinical Trial Data [1] |
Table 2: Safety Profile and Incidence of Adverse Events (per 100 Patient-Years)
| Safety Event | This compound 15 mg | This compound 30 mg | Notes |
|---|---|---|---|
| Any Treatment-Emergent AE | 283.1 | 273.4 | Rates from cumulative maintenance population [5] |
| Serious AEs | 16.0 | 14.6 | Rates from cumulative maintenance population [5] |
| Herpes Zoster | >5.0 | >5.0 | Most common AEs of special interest [5] [4] |
| Hepatic Disorder | >5.0 | >5.0 | Dose-dependent relationship observed [5] [4] |
| Creatine Phosphokinase (CPK) Elevation | >5.0 | >5.0 | Often transient [5] [4] |
| Neutropenia | Increased Risk | Increased Risk | Dose-dependent relationship observed [4] |
| Acne | Increased Risk | Increased Risk | Dose-dependent relationship observed [4] |
| Major Adverse Cardiovascular Events (MACE) | No significant association vs. placebo | No significant association vs. placebo | Based on meta-analysis [4] |
| Venous Thromboembolism (VTE) | No significant association vs. placebo | No significant association vs. placebo | Based on meta-analysis [4] |
For Phase 3 clinical trials, such as the SELECT-PsA program, a randomized, double-blind, placebo- and active-comparator-controlled design is standard.
Consistent safety monitoring is critical throughout the treatment course. The following protocol aligns with prescribing information and clinical guidelines [7] [2].
Table 3: Essential Laboratory and Clinical Monitoring Schedule
| Parameter | Baseline | During Treatment (Periodically, e.g., every 12 weeks) | Action Required |
|---|---|---|---|
| CBC with Differential | Mandatory | Mandatory | Do not initiate if ANC <1,000 cells/mm³, ALC <500 cells/mm³, or Hgb <8 g/dL. Interrupt therapy if levels fall below these thresholds [7]. |
| Hepatic Enzymes (ALT/AST) | Mandatory | Mandatory | Interrupt therapy if drug-induced liver injury is suspected until evaluation is complete [7]. |
| Lipid Panel | Mandatory | At ~12 weeks and per guidelines thereafter | Monitor for elevations in LDL-C and HDL-C; manage according to hyperlipidemia guidelines [7]. |
| Renal Function | Mandatory | As clinically indicated | Dose adjustment to 15 mg daily is recommended for patients with severe renal impairment (eGFR 15-<30 mL/min/1.73 m²) [2]. |
| Infection Screening | Screen for TB, viral hepatitis (HBV/HCV), and other opportunistic infections. | Monitor for signs/symptoms of infection (including herpes zoster) during treatment. | Do not initiate during an active, serious infection. Interrupt therapy if a serious infection develops [2]. |
This compound represents an effective oral targeted therapy for the management of PsA, demonstrating significant efficacy across joint and skin domains. Its safety profile is consistent with the JAK inhibitor class, characterized by an increased risk of herpes zoster and other dose-dependent laboratory abnormalities, but no significant signal for MACE or VTE in recent meta-analyses [4] [3].
Future research should focus on:
The safety profile of upadacitinib 15 mg once daily is primarily derived from the large, integrated SELECT phase 3 clinical program. The data, representing over 7,000 patient-years of exposure, support its acceptable safety profile for the treatment of RA, with no new safety risks identified in long-term follow-up [1].
Table 1: Exposure-Adjusted Event Rates (EAERs) of Key Safety Outcomes in the RA SELECT Phase 3 Program (this compound 15 mg) [2]
| Safety Outcome | Event Rate (E/100 PY) |
|---|---|
| Any Treatment-Emergent Adverse Event (TEAE) | 205.5 - 278.1 |
| Serious TEAEs | 14.0 (in RoW population) |
| TEAEs Leading to Discontinuation | 4.5 - 5.4 |
| Deaths | 0 - 0.8 |
| Serious Infections | 0 - 3.9 |
| Herpes Zoster | 1.6 - 3.6 |
| Major Adverse Cardiovascular Events (MACE) | 0 - 0.4 |
| Venous Thromboembolism (VTE) | <0.1 - 0.4 |
| Malignancies (excluding NMSC) | 0.3 - 1.4 |
| Non-Melanoma Skin Cancer (NMSC) | 0 - 0.8 |
| Elevated CPK (as an AE) | 4.4 - 7.9 |
Key Safety Observations:
Rigorous patient monitoring and screening are mandated due to the known risks associated with JAK inhibitors, as reflected in the FDA boxed warning [3].
Table 2: Essential Pre-Treatment and On-Treatment Monitoring Protocols [4]
| Monitoring Area | Protocol and Frequency |
|---|---|
| Pre-Treatment Screening | |
| Latent Tuberculosis (TB) | Test all patients for latent TB before initiation. Treat latent infection prior to therapy [4] [3]. |
| Viral Hepatitis | Complete a viral hepatitis panel [4]. |
| Complete Blood Count (CBC) | Establish baseline levels [4]. |
| Hepatic and Renal Function | Establish baseline liver and kidney function [4]. |
| Lipid Panel | Check baseline lipid levels [4]. |
| Pregnancy Status | Verify in females of childbearing potential [4]. |
| On-Treatment Monitoring | |
| Lipid Levels | Monitor approximately 12 weeks after initiating therapy [4]. |
| CBC, Liver, and Renal Function | Monitor periodically according to routine patient management [4]. |
| Infection Monitoring | Monitor for the development of signs and symptoms of infection during and after treatment [3]. |
| General Considerations | |
| Vaccinations | Ensure immunizations are up-to-date prior to treatment initiation [4]. Avoid live vaccines during therapy [3]. |
| Concomitant Therapy | Not recommended for use with other JAK inhibitors, biologic DMARDs, or potent immunosuppressants like azathioprine and cyclosporine [4] [3]. |
Understanding the mechanism is fundamental to interpreting clinical trial outcomes. The following diagram and framework outline the biological pathway and key experimental considerations.
Key Experimental & Methodological Notes for Clinical Trials:
The extensive clinical trial data for this compound in rheumatoid arthritis provides a clear framework for its use in drug development and clinical practice. Its efficacy is coupled with a definable and manageable safety profile that necessitates vigilant screening and monitoring protocols, particularly for infections, cardiovascular risks, and laboratory abnormalities. The consistency of its safety profile across global populations reinforces its utility as a treatment option.
Upadacitinib is an oral selective Janus kinase (JAK) inhibitor that preferentially inhibits JAK1 over other JAK family enzymes, modulating the signaling pathways of various cytokines implicated in the pathogenesis of immune-mediated inflammatory diseases. Methotrexate (MTX) remains the first-line conventional synthetic disease-modifying antirheumatic drug (csDMARD) for rheumatoid arthritis and other autoimmune conditions. The combination therapy of this compound with methotrexate represents an important treatment strategy for patients with inadequate response to methotrexate alone, offering enhanced efficacy through complementary mechanisms of action while maintaining an acceptable safety profile. These application notes provide researchers and drug development professionals with detailed protocols and evidence-based guidance for implementing this combination therapy in both clinical and research settings, supported by recent clinical trial data and analytical methodologies.
The JAK-STAT signaling pathway serves as a fundamental intracellular communication route for numerous cytokines, growth factors, and hormones. In inflammatory diseases such as rheumatoid arthritis, dysregulation of this pathway leads to overexpression of pro-inflammatory cytokines including various interleukins, interferons, and colony-stimulating factors. By inhibiting JAK-mediated phosphorylation and activation of STAT proteins, this compound effectively disrupts the transcription of inflammatory genes, thereby reducing the pathological inflammation that characterizes autoimmune diseases. When combined with methotrexate, which exerts anti-inflammatory effects through adenosine signaling and purine metabolism inhibition, the dual mechanism provides synergistic control of disease activity across multiple inflammatory pathways.
The SELECT-EARLY randomized controlled trial evaluated this compound monotherapy versus methotrexate monotherapy in MTX-naïve patients with moderately to severely active rheumatoid arthritis over a 5-year period. This landmark study demonstrated that This compound 15 mg and 30 mg consistently outperformed methotrexate across multiple efficacy endpoints. At week 260, observed case analyses revealed that 53% and 59% of patients achieved CDAI remission with this compound 15 mg and 30 mg respectively, compared to 43% with methotrexate monotherapy. Non-responder imputation analyses further confirmed the superior performance of this compound over methotrexate for all clinical endpoints, including CDAI, DAS28(CRP), and ACR responses (all nominal P < 0.001). Additionally, this compound treatment resulted in numerically greater inhibition of structural joint progression through week 260 compared to MTX, as measured by changes in modified Total Sharp Score, highlighting the disease-modifying potential of this therapeutic approach [1] [2].
The SELECT-MONOTHERAPY trial specifically assessed this compound as monotherapy in patients with inadequate response to methotrexate. At 14 weeks, patients switching to this compound 15 mg once daily demonstrated significantly greater improvements in disease activity compared to those continuing methotrexate monotherapy. The ACR50 response rates (50% improvement in disease symptoms) were 52% for this compound 15 mg and 56% for this compound 30 mg versus 28% for methotrexate at week 12 (P < 0.001). Similarly, DAS28(CRP) remission (<2.6) at week 24 was achieved in 48% and 50% of patients receiving this compound 15 mg and 30 mg respectively, compared to only 19% of those continuing methotrexate (P < 0.001) [3]. These robust efficacy results establish the foundation for this compound's value in patients with insufficient response to methotrexate monotherapy.
In psoriatic arthritis, a pooled analysis from the SELECT-PsA 1 and SELECT-PsA 2 trials demonstrated that this compound maintains consistent efficacy whether administered as monotherapy or in combination with non-biologic DMARDs, primarily methotrexate. The placebo-subtracted treatment effects for ACR20 at week 12 were 33.7% (95% CI 24.4, 43.1) and 34.0% (95% CI 27.9, 40.1) for this compound 15 mg monotherapy and combination therapy respectively, indicating comparable efficacy between the two administration approaches. For the higher 30 mg dose, the treatment effects were 45.7% (95% CI 36.9, 54.5) for monotherapy and 39.6% (95% CI 33.7, 45.5) for combination therapy. This consistent performance across administration routes provides clinicians with flexibility in treatment planning, particularly for patients who cannot tolerate methotrexate or have contraindications to combination therapy [4].
Table 1: Clinical Efficacy of this compound in Rheumatoid Arthritis Through 5 Years (SELECT-EARLY Trial)
| Efficacy Parameter | This compound 15 mg | This compound 30 mg | Methotrexate |
|---|---|---|---|
| CDAI Remission (Week 260, AO) | 53% | 59% | 43% |
| ACR50 Response (Week 12) | 52% | 56% | 28% |
| DAS28(CRP) <2.6 (Week 24) | 48% | 50% | 19% |
| No Radiographic Progression (Week 24) | 88% | 89% | 78% |
| Patients with No Rescue Therapy (Week 26) | 81% | 85% | 70% |
Beyond rheumatoid and psoriatic arthritis, this compound has demonstrated efficacy in multiple immune-mediated inflammatory diseases, including ankylosing spondylitis, atopic dermatitis, ulcerative colitis, and Crohn's disease. In many of these conditions, particularly the inflammatory bowel diseases, this compound is typically administered as monotherapy, though combination approaches may be explored in refractory cases. For ulcerative colitis, the approved induction regimen is 45 mg once daily for 8 weeks, followed by 15 mg or 30 mg once daily for maintenance. Similarly, for Crohn's disease, the induction dose is 45 mg once daily for 12 weeks, followed by 15 mg or 30 mg once daily for maintenance [5]. These dosing strategies highlight the adaptable pharmacokinetic profile of this compound across different disease states and severity levels.
Table 2: Efficacy of this compound in Psoriatic Arthritis at 12-24 Weeks (SELECT-PsA 1 and 2 Trials)
| Efficacy Measure | This compound 15 mg Monotherapy | This compound 15 mg Combination | This compound 30 mg Monotherapy | This compound 30 mg Combination |
|---|---|---|---|---|
| ACR20 (Week 12) | 33.7%* | 34.0%* | 45.7%* | 39.6%* |
| ACR50 (Week 24) | 40% | 38% | 54% | 47% |
| ACR70 (Week 24) | 22% | 20% | 36% | 28% |
| PASI 75 (Week 16) | 52% | 56% | 68% | 66% |
| MDA (Week 24) | 29% | 27% | 42% | 35% |
*Placebo-subtracted treatment effects
The safety profile of this compound has been extensively characterized across multiple clinical trials and long-term extension studies. In the 5-year SELECT-EARLY trial, the incidence of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and adverse events leading to discontinuation were generally numerically higher in patients receiving this compound 30 mg compared to both this compound 15 mg and methotrexate monotherapy. Specifically, rates of serious infections, herpes zoster, creatine phosphokinase (CPK) elevation, nonmelanoma skin cancer, and neutropenia were numerically higher with this compound than with methotrexate. However, the observed safety profile of this compound over 5 years remained consistent with earlier trial results and integrated phase 3 safety analyses, with no new safety signals identified during the extended observation period [1] [2].
The SELECT-PsA trials provided additional insights into the safety profile of this compound when used in combination with non-biologic DMARDs. While the overall frequency of adverse events was generally similar for this compound monotherapy and combination therapy, specific laboratory abnormalities showed differential patterns. Hepatic disorders and creatine phosphokinase elevation were more commonly observed with combination therapy compared to monotherapy. This pattern suggests that concomitant administration with methotrexate may potentiate certain metabolic effects, necessitating regular monitoring of liver function tests and CPK levels in patients receiving combination therapy. Other adverse events of interest including major adverse cardiovascular events (MACE), venous thromboembolism (VTE), and malignancies occurred at low frequencies consistent with the known safety profile of JAK inhibitors as a class [4] [6].
Pre-treatment screening represents a critical component of risk mitigation for this compound combination therapy. Before initiating treatment, healthcare providers should ensure that immunizations are up-to-date according to current guidelines and assess for active or latent tuberculosis through appropriate screening tests. Additional baseline evaluations should include liver function tests, viral hepatitis serology, complete blood count with differential, renal function assessment, and pregnancy status in females of childbearing potential. These comprehensive baseline assessments help identify patients who may be at increased risk for specific adverse events and establish reference values for ongoing monitoring during treatment [5].
Ongoing vigilance and monitoring throughout the treatment course are essential for early detection and management of potential adverse events. Regular assessment of liver enzymes, renal function, lipid profiles, complete blood counts, and creatine phosphokinase levels is recommended at baseline and periodically during treatment. For patients with specific risk factors or developing abnormalities, more frequent monitoring may be necessary. Clinical vigilance for signs and symptoms of serious infections, cardiovascular events, and thromboembolic events should be maintained throughout therapy, with prompt intervention and potential treatment interruption or discontinuation when significant adverse events occur. The FDA-approved boxed warning for this compound highlights the increased risk of serious infections, mortality, malignancies, major adverse cardiovascular events, and thrombosis, particularly in patients with pre-existing cardiovascular risk factors or current smokers [5] [6].
The development and validation of a UPLC-MS/MS method for the simultaneous quantification of this compound and methotrexate in biological matrices represents a significant advancement for pharmacokinetic studies of combination therapy. This innovative method employs protein precipitation (PPT) for sample preparation, which offers advantages of simplicity, rapidity, and effectiveness for both analytes. Chromatographic separation is achieved using a Waters UPLC HSS T3 column (2.1 × 100 mm, 1.8 μm) maintained at 40°C, with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile in a gradient elution mode. The flow rate is set at 0.3 mL/min with a total run time of 6.5 minutes, providing efficient separation of both compounds and the internal standard (tofacitinib) while maintaining acceptable analysis throughput for routine application [7].
The mass spectrometric detection utilizes positive ion electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode for optimal sensitivity and specificity. The specific transition ions monitored are m/z 389.30 → 243.10 for this compound, m/z 455.20 → 308.20 for methotrexate, and m/z 313.20 → 149.10 for the internal standard (tofacitinib). This method has been comprehensively validated according to regulatory guidelines, demonstrating linearity over concentration ranges of 1-1000 ng/mL for this compound and 5-1000 ng/mL for methotrexate, with correlation coefficients (r) greater than 0.995 for both analytes. The precision and accuracy values fall within acceptable limits (<15% for both intra-day and inter-day measurements), confirming the reliability of this method for quantitative analysis in pharmacokinetic studies and therapeutic drug monitoring applications [7].
This compound exhibits favorable pharmacokinetic properties that support once-daily dosing. Following oral administration of the extended-release formulation, absorption occurs rapidly with peak plasma concentrations achieved within 2-4 hours. The drug demonstrates approximately 52% plasma protein binding, indicating moderate protein binding that is not likely to result in significant displacement interactions. This compound undergoes extensive metabolism primarily via CYP3A4 enzymes, with minor contributions from CYP2D6, resulting in multiple metabolites with reduced pharmacological activity compared to the parent drug. The mean terminal elimination half-life ranges from 8 to 14 hours, supporting once-daily dosing regimens. Excretion occurs primarily via fecal elimination (38% as unchanged drug) and renal elimination (24% as unchanged drug), with complete clearance within 24 hours of discontinuation [5].
The pharmacokinetics of methotrexate in combination with this compound follows a distinct profile characterized by dose-dependent absorption and prolonged terminal half-life at higher doses. When administered orally in low doses (7.5-20 mg weekly) typical for rheumatoid arthritis treatment, methotrexate demonstrates approximately 60-70% bioavailability, with peak plasma concentrations achieved within 1-2 hours. Methotrexate undergoes limited metabolism to active metabolites including polyglutamated forms that contribute to its therapeutic activity and duration of effect. Renal excretion serves as the primary elimination pathway, with 80-90% of the administered dose excreted unchanged in urine within 24 hours. This distinct pharmacokinetic profile necessitates consideration of potential interactions when both drugs are administered concurrently, particularly regarding absorption and elimination characteristics [7].
The protein precipitation protocol for simultaneous extraction of this compound and methotrexate from plasma matrices begins with aliquoting 100 μL of plasma sample into a clean microcentrifuge tube. Add 10 μL of the internal standard working solution (tofacitinib at 500 ng/mL in methanol) and vortex mix for 30 seconds to ensure proper integration. Then, add 300 μL of ice-cold acetonitrile containing 0.1% formic acid as the precipitation solvent. Vortex the mixture vigorously for 3 minutes to achieve complete protein precipitation and drug extraction. Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to compact the protein pellet. Carefully transfer 200 μL of the clear supernatant to a clean autosampler vial containing 100 μL of initial mobile phase (5% acetonitrile with 0.1% formic acid). Mix gently by pipetting and proceed with chromatographic analysis [7].
The UPLC separation parameters utilize a Waters Acquity UPLC HSS T3 column (2.1 × 100 mm, 1.8 μm) maintained at 40°C. The mobile phase consists of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Employ a gradient elution program as follows: 0-0.5 min (5% B), 0.5-4.0 min (5-95% B linear gradient), 4.0-5.0 min (hold at 95% B), 5.0-5.1 min (95-5% B), and 5.1-6.5 min (re-equilibration at 5% B). The flow rate is maintained at 0.3 mL/min with an injection volume of 5 μL. The mass spectrometric detection employs positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. Optimize the source parameters as follows: capillary voltage 3.0 kV, source temperature 150°C, desolvation temperature 500°C, desolvation gas flow 1000 L/h, and cone gas flow 50 L/h. Monitor the specific transitions: m/z 389.30 → 243.10 for this compound (cone voltage 30 V, collision energy 20 eV), m/z 455.20 → 308.20 for methotrexate (cone voltage 40 V, collision energy 25 eV), and m/z 313.20 → 149.10 for tofacitinib (IS) (cone voltage 35 V, collision energy 22 eV) [7].
For preclinical pharmacokinetic studies of this compound and methotrexate combination therapy, employ Sprague-Dawley rats (weighing 200-250 g) as the animal model. House the animals under controlled conditions (temperature 22 ± 2°C, humidity 55 ± 10%, 12-hour light-dark cycle) with free access to standard laboratory diet and water. Prior to dosing, fast the animals for 12 hours with continued water access. Administer this compound (5 mg/kg) and methotrexate (10 mg/kg) simultaneously by oral gavage in a suspension formulation using 0.5% carboxymethyl cellulose sodium as vehicle. Collect blood samples (approximately 0.3 mL) from the jugular vein into heparinized tubes at predetermined time points: pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 36, and 48 hours post-dose. Centrifuge the blood samples immediately at 4,000 × g for 10 minutes at 4°C to separate plasma, and store at -80°C until analysis [7].
Process the plasma concentration-time data using non-compartmental analysis with a validated pharmacokinetic software package (e.g., WinNonlin or Phoenix NLME). Calculate the following primary pharmacokinetic parameters: maximum plasma concentration (C~max~), time to reach C~max~ (T~max~), area under the plasma concentration-time curve from time zero to last measurable concentration (AUC~0-t~) and extrapolated to infinity (AUC~0-∞~), terminal elimination half-life (t~1/2~), apparent oral clearance (CL/F), and volume of distribution (V~d~/F). Conduct statistical comparisons of these parameters between combination therapy and monotherapy groups using appropriate methods (e.g., one-way ANOVA followed by post-hoc tests for multiple comparisons). Consider performing additional compartmental modeling if the data suggests more complex pharmacokinetic behavior, such as nonlinear elimination or enterohepatic recycling [7].
For rheumatoid arthritis management, the recommended adult dosage of this compound is 15 mg once daily when administered as monotherapy or in combination with methotrexate or other non-biologic DMARDs. The medication may be taken with or without food, as food does not significantly impact the overall bioavailability. Tablets should be swallowed whole without splitting, crushing, or chewing to maintain the integrity of the extended-release formulation. For patients with psoriatic arthritis, the approved dosage similarly is 15 mg once daily as either monotherapy or combination therapy. In clinical practice, many rheumatologists initiate this compound in combination with methotrexate in patients who have demonstrated inadequate response to methotrexate monotherapy, as this approach has demonstrated superior efficacy compared to either agent alone while maintaining an acceptable safety profile [5] [6].
The dosing strategy for inflammatory bowel diseases differs from rheumatoid and psoriatic arthritis. For ulcerative colitis, the induction dose is 45 mg once daily for 8 weeks, followed by a maintenance dose of 15 mg once daily. In cases of severe or refractory disease, clinicians may consider continuing the higher dose of 30 mg once daily for maintenance therapy, though the potential for increased adverse events at this dose must be carefully weighed against clinical benefits. Similarly, for Crohn's disease, the induction regimen consists of 45 mg once daily for 12 weeks, followed by maintenance with 15 mg once daily. Again, for patients with severe, refractory, or extensive disease, a maintenance dose of 30 mg once daily may be considered. It is recommended to use the lowest effective dosage necessary to maintain therapeutic response in all indications to minimize potential long-term risks [5].
Hepatic impairment requires careful consideration when prescribing this compound. For patients with mild (Child-Pugh A) or moderate (Child-Pugh B) hepatic impairment, no dosage adjustment is necessary for rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, or non-radiographic axial spondyloarthritis. However, for ulcerative colitis and Crohn's disease, patients with mild to moderate hepatic impairment require dose reduction, with recommended induction doses of 30 mg once daily (instead of 45 mg) and maintenance doses of 15 mg once daily. This compound is not recommended for patients with severe hepatic impairment (Child-Pugh C) due to the lack of safety and pharmacokinetic data in this population [5].
For patients with renal impairment, dosage adjustments vary by indication. Those diagnosed with rheumatoid arthritis, psoriatic arthritis, or non-radiographic axial spondyloarthritis and ankylosing spondylitis require no dosage adjustment for mild (eGFR ≥60 to <90 mL/min/1.73 m²) or moderate (eGFR ≥30 to <60 mL/min/1.73 m²) renal impairment. However, for patients with severe renal impairment (eGFR <30 mL/min/1.73 m²), this compound dose should be reduced to 15 mg once daily for all indications. For patients with inflammatory bowel diseases and renal impairment, more conservative dosing is recommended, with consultation of a nephrologist advised for severe impairment. No dosage adjustment is required based on age, gender, race, or body weight, though careful monitoring is recommended for elderly patients who may have increased susceptibility to infections [5].
The JAK-STAT pathway represents a fundamental intracellular signaling mechanism that transduces signals from numerous cytokines, growth factors, and hormones from the cell surface to the nucleus. This pathway begins when extracellular cytokines bind to their specific transmembrane receptors, inducing conformational changes that bring associated JAK proteins into proximity, enabling their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor cytoplasmic domains, creating docking sites for STAT proteins that are subsequently phosphorylated by JAKs. These phosphorylated STAT proteins dimerize and translocate to the nucleus, where they function as transcription factors regulating the expression of target genes involved in inflammatory responses, cellular proliferation, differentiation, and apoptosis. In autoimmune diseases, dysregulation of this pathway leads to overexpression of pro-inflammatory cytokines and perpetuation of chronic inflammation [6].
This compound exerts its therapeutic effects through selective inhibition of JAK1, which is preferentially involved in the signaling of cytokines including interleukin-6 (IL-6), interleukin-2 (IL-2), interferon-gamma (IFN-γ), and others implicated in the pathogenesis of inflammatory diseases. The selectivity profile of this compound demonstrates greater inhibitory potency at JAK1 and JAK2 compared to JAK3 and TYK2, though the clinical relevance of inhibition of specific JAK enzymes continues to be investigated. By inactivating JAK1, this compound blocks the recruitment, phosphorylation, and activation of STATs, preventing pro-inflammatory cytokine signals from reaching the nucleus and inhibiting downstream inflammatory processes. This targeted mechanism provides a rational basis for the observed clinical efficacy across multiple immune-mediated inflammatory conditions while potentially offering an improved safety profile compared to broader JAK inhibitors [5] [6].
Methotrexate exerts its anti-inflammatory effects through multiple mechanisms, primarily involving inhibition of dihydrofolate reductase, which interferes with folate metabolism and purine synthesis. At the low doses used for rheumatoid arthritis treatment, methotrexate promotes adenosine release from cells, and adenosine acts as a potent anti-inflammatory mediator that suppresses neutrophil and macrophage function, decreases cytokine production (including TNF-α, IL-6, and IL-8), and inhibits endothelial cell activation. Additionally, methotrexate interferes with T-cell activation and proliferation by inhibiting aminoimidazole carboxamide ribonucleotide (AICAR) transformylase, leading to accumulation of AICAR and increased adenosine release. These mechanisms complement the targeted JAK-STAT pathway inhibition provided by this compound, creating a multi-faceted approach to controlling inflammation in autoimmune diseases [1] [8].
The synergistic relationship between this compound and methotrexate arises from their complementary mechanisms targeting different aspects of the inflammatory cascade. While methotrexate primarily affects upstream cellular processes including purine metabolism and adenosine signaling, this compound targets downstream cytokine signaling pathways. This multi-level intervention provides more comprehensive control of disease activity compared to either agent alone, as demonstrated in clinical trials showing superior efficacy of combination therapy. Additionally, the combination may allow for dose optimization of both agents, potentially reducing the risk of dose-dependent adverse events while maintaining therapeutic efficacy. The complementary mechanisms also provide a rationale for the observed inhibition of structural joint damage progression in rheumatoid arthritis, addressing both inflammatory and destructive components of the disease [1] [8] [2].
Table 3: Safety Profile of this compound from Clinical Trials
| Adverse Event | This compound 15 mg | This compound 30 mg | Methotrexate |
|---|---|---|---|
| Any TEAE | 64% (24 weeks) | 71% (24 weeks) | 65% (24 weeks) |
| Serious Infections | Numerically higher | Numerically higher | Reference |
| Herpes Zoster | Numerically higher | Numerically higher | Reference |
| CPK Elevation | Numerically higher | Numerically higher | Reference |
| Nonmelanoma Skin Cancer | Numerically higher | Numerically higher | Reference |
| Neutropenia | Numerically higher | Numerically higher | Reference |
| Hepatic Disorders | Less common with monotherapy | Less common with monotherapy | Reference |
The combination therapy of this compound with methotrexate represents a scientifically validated treatment approach for rheumatoid arthritis and other immune-mediated inflammatory diseases, offering enhanced efficacy through complementary mechanisms of action. Clinical trial data through 5 years demonstrates sustained superiority of this combination over methotrexate monotherapy across multiple efficacy endpoints including clinical remission, low disease activity, and inhibition of structural joint damage. The development of advanced analytical methods such as UPLC-MS/MS for simultaneous quantification of both drugs enables precise pharmacokinetic characterization and therapeutic drug monitoring, supporting optimized dosing strategies. While safety considerations require appropriate vigilance and monitoring, particularly for infections, hepatic effects, and laboratory abnormalities, the overall benefit-risk profile remains favorable for appropriate patient populations.
Future research directions should focus on personalized medicine approaches to identify biomarkers that predict treatment response, allowing for more targeted therapy selection. Additionally, investigation of this compound combination therapy with other advanced treatments beyond methotrexate may expand therapeutic options for patients with refractory disease. The continued development of sophisticated analytical techniques and implementation of comprehensive monitoring protocols will further enhance the safe and effective application of this powerful combination therapy in clinical practice.
Diagram 1: Mechanism of Action of this compound and Methotrexate Combination Therapy. This compound selectively inhibits JAK proteins, blocking the JAK-STAT signaling pathway and subsequent inflammatory gene transcription. Methotrexate works through complementary mechanisms by promoting anti-inflammatory adenosine release and inhibiting purine synthesis, together providing multi-faceted control of inflammation.
Perianal fistulizing Crohn's disease (PFCD) represents a particularly severe disease phenotype characterized by transmural inflammation and epithelial defects that facilitate fistula formation. These fistulas originate from chronic inflammation that enables pathogen-associated molecular patterns to trigger excessive production of pro-inflammatory cytokines, including interferons and interleukins that signal through the JAK-STAT pathway [1]. Upadacitinib is an oral, selective Janus kinase 1 (JAK1) inhibitor that modulates this pathologic signaling by preferentially inhibiting JAK1 over other JAK family members [2] [3]. The drug's mechanism involves interrupting the cytokine-mediated inflammatory cascade by preventing JAK-mediated phosphorylation and activation of STAT proteins, thereby reducing transcription of pro-inflammatory genes in the nucleus [2]. This targeted inhibition approach aims to maximize efficacy while minimizing off-target effects associated with broader JAK inhibition [3].
The JAK-STAT signaling pathway diagram below illustrates this compound's molecular mechanism of action:
Figure 1: JAK-STAT Signaling Pathway and this compound Inhibition Mechanism. This compound selectively targets JAK1, disrupting the phosphorylation and subsequent activation of STAT proteins, thereby inhibiting nuclear translocation and inflammatory gene expression.
Recent evidence from a post-hoc analysis of three phase 3 trials (U-EXCEL, U-EXCEED, U-ENDURE) demonstrates this compound's efficacy in PFCD. The analysis included 1,021 patients with moderate-to-severe Crohn's disease, of whom 128 (12.5%) had perianal fistulas at baseline, with 56 presenting with draining fistulas [4] [5] [6]. The following table summarizes the key efficacy endpoints from these trials:
Table 1: Efficacy Outcomes of this compound for Perianal Fistulizing Crohn's Disease in Phase 3 Trials [4] [5] [6]
| Endpoint | Study Phase | Treatment Group | Response Rate | P-value vs Placebo |
|---|---|---|---|---|
| Resolution of Drainage | Induction (12 weeks) | Placebo | 5.6% (1/18) | Reference |
| This compound 45 mg | 44.7% (17/38) | P = .003 | ||
| Maintenance (52 weeks) | Placebo | 0% (0/11) | Reference | |
| This compound 15 mg | 28.6% (4/14) | P = .105 | ||
| This compound 30 mg | 23.1% (3/13) | P = .223 | ||
| Closure of External Openings | Induction (12 weeks) | Placebo | 4.8% (2/42) | Reference |
| This compound 45 mg | 22.1% (19/86) | P = .013 | ||
| Maintenance (52 weeks) | Placebo | 0% (0/30) | Reference | |
| This compound 15 mg | 18.8% (6/32) | P = .024 | ||
| This compound 30 mg | 16.0% (4/25) | P = .037 | ||
| Clinical Remission | Induction (12 weeks) | This compound 45 mg | Significant improvement | P < .05 |
| Endoscopic Response | Induction (12 weeks) | This compound 45 mg | Significant improvement | P < .05 |
Complementing the clinical trial data, real-world studies demonstrate the effectiveness of this compound in refractory Crohn's disease populations:
Table 2: Real-World Evidence for this compound in Refractory Crohn's Disease [7] [8]
| Study Characteristics | Richard et al. (2025) French Multicenter | Chinese Cohort Study (2025) |
|---|---|---|
| Patient Population | 223 patients with refractory luminal CD | 94 biologic-experienced patients with active CD |
| Median Age | 38 years | 30 years |
| Prior Biologic Exposure | 100% exposed to ≥1 biologic | 100% failed ≥1 biologic |
| Perianal Disease | 61.7% with perianal manifestations | 61.7% with perianal manifestations |
| Dosing Regimen | This compound 45 mg daily for 12 weeks | This compound 45 mg daily for 12 weeks |
| Efficacy Outcomes | ||
| • Steroid-free clinical remission | 54.3% | 42.9% (clinical remission) |
| • Clinical response | 65.5% | 53.3% |
| • Discontinuation of concomitant steroids | 68.3% | Not specified |
| • Extraintestinal manifestation response | 78.7% | Not specified |
| Endoscopic Outcomes | Not specified | 50.0% (endoscopic response) 38.9% (endoscopic remission) |
| Biomarker Normalization | Not specified | CRP: 62.7% ESR: 70.9% Fecal calprotectin: 29.6% |
Objective: To evaluate the efficacy and safety of this compound for the treatment of perianal fistulizing Crohn's disease in patients with inadequate response to prior biologic therapy.
Inclusion Criteria:
Exclusion Criteria:
Study Design:
Key Endpoints:
Assessment Schedule:
Clinical Assessment:
Imaging Protocols:
Biomarker Analysis:
This compound carries a Boxed Warning for serious infections, mortality, malignancies, major adverse cardiovascular events, and thrombosis [2]. The following monitoring protocol is essential:
Pre-treatment Screening:
Monitoring During Treatment:
Dose Modification Guidelines:
Table 3: Management of this compound-Associated Adverse Events [2] [8] [9]
| Adverse Event | Incidence | Management Protocol |
|---|---|---|
| Acne | 10.8% in real-world studies [7] | Topical therapies (benzoyl peroxide, retinoids); consider dermatology consultation; rarely requires discontinuation |
| Infections | Increased risk of serious infections | Prompt evaluation and appropriate antimicrobial therapy; temporary interruption for serious infections |
| Herpes Zoster | Increased incidence | Antiviral prophylaxis in high-risk patients; prompt treatment if reactivation occurs |
| Laboratory Abnormalities | Lymphopenia (most frequent) [8] | Monitor lymphocyte counts; consider dose interruption if significant lymphopenia develops |
| Hepatic Transaminase Elevations | Uncommon | Monitor liver enzymes; consider dose reduction or interruption for significant elevations |
| Lipid Elevations | Dose-dependent increases | Monitor lipid profile; consider lipid-lowering therapy as needed |
This compound represents a promising oral therapeutic option for patients with refractory perianal fistulizing Crohn's disease, demonstrating significant efficacy in both clinical trials and real-world settings. The drug's rapid onset of action and targeted mechanism address key unmet needs in this challenging patient population. Current evidence supports its role in the treatment algorithm after biologic failure, with ongoing research exploring its potential as rescue therapy in acute severe settings [9].
Future research directions should include:
The integration of this compound into the multidisciplinary management of perianal Crohn's disease, involving gastroenterologists, colorectal surgeons, and radiologists, offers the most comprehensive approach for these complex patients [1].
The case for implementing TDM for upadacitinib is built on several key pharmacological principles and recent observations, which are summarized in the table below.
| Monitoring Principle | Evidence & Rationale |
|---|---|
| Significant Inter-individual Variability | Real-world studies show high variability in drug exposure between patients, influenced by factors like disease type and comedications [1]. |
| Exposure-Response Relationship for Efficacy | Exposure-response analyses confirm a significant relationship between this compound plasma concentration (Cavg) and higher rates of clinical response (e.g., ACR50/70 in PsA) [2]. |
| Exposure-Safety Considerations | Shallow exposure-response relationships have been observed for certain safety endpoints, including serious infections and decreases in hemoglobin [2]. |
| Disease-Specific Clearance | Patients with inflammatory bowel disease (IBD) showed a trend towards higher clearance and significantly lower dose-normalized trough concentrations (Cmin) compared to patients with rheumatological diseases [1]. |
A robust TDM program requires precise measurement of pharmacokinetic (PK) parameters and validated analytical techniques.
The most relevant PK parameters for this compound TDM are based on its known pharmacokinetic profile and data from population PK models [3] [1] [4].
| Parameter | Description & Clinical Relevance |
|---|---|
| Trough Concentration (Cmin) | Plasma concentration immediately before the next dose. A practical and commonly used surrogate for total drug exposure, ideal for sparse sampling in TDM [1]. |
| Average Concentration (Cavg) | The average plasma concentration over a dosing interval. Used in exposure-response modeling and shown to correlate with efficacy endpoints [2]. |
| Clearance (CL/F) | The volume of plasma cleared of the drug per unit time. Population PK models can estimate individual clearance to identify fast metabolizers [1]. |
| Elimination Half-Life | Approximately 8-14 hours. Supports once-daily dosing of the extended-release formulation [4]. |
The following protocol is synthesized from methodologies described in recent clinical and population PK studies [1] [5].
The following diagram illustrates a proposed workflow for implementing this compound TDM in clinical practice or research, from initial assessment to dose individualization.
While TDM focuses on drug exposure, standard laboratory and clinical safety monitoring remains critical due to this compound's known safety profile [6] [7] [8].
| Category | Monitoring Parameter | Frequency & Action |
|---|
| Hematological | Complete Blood Count (CBC): Neutrophils, Lymphocytes, Hemoglobin | Baseline, 12 weeks, and periodically. Do not initiate if: ANC <1,000 cells/mm³, ALC <500 cells/mm³, Hgb <8 g/dL [8]. | | Serum Lipids | LDL-C, HDL-C, Total Cholesterol | Baseline and at 12 weeks. Manage elevations according to clinical guidelines [7] [8]. | | Hepatic | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Baseline and periodically. Investigate and interrupt dosing if drug-induced liver injury is suspected [6] [8]. | | Infectious & Other | Latent TB Screening, Viral Hepatitis, Signs of Infection, Cardiovascular Risk | Baseline: Screen for TB and hepatitis. Ongoing: Monitor for infections and cardiovascular risk factors [6] [4]. |
Prospective studies are ongoing to define the precise therapeutic range for this compound across different diseases [5]. Current evidence suggests that a one-size-fits-all dosing approach fails to account for significant inter-individual variability, leading to potential suboptimal outcomes [1]. Future work should focus on:
Cmin or Cavg linked to both efficacy and safety endpoints.Therapeutic drug monitoring represents a paradigm shift towards precision dosing of this compound. By integrating drug concentration measurement, population pharmacokinetic modeling, and clinical response assessment, TDM has the potential to maximize therapeutic efficacy while minimizing adverse events. The protocols outlined here provide a framework for researchers and clinicians to implement and advance this promising strategy.
Initiate treatment only after completing a thorough baseline evaluation. The schedule and parameters for ongoing monitoring are outlined below [1] [2] [3].
| Monitoring Parameter | Baseline Assessment | Ongoing Monitoring Frequency | Critical Value (Do Not Initiate/Interrupt) | | :--- | :--- | :--- | :--- | | Complete Blood Count (CBC) | Required [3] | At 12 weeks and periodically thereafter [3] |
| | Liver Enzymes (ALT/AST) | Required [3] | At 12 weeks and periodically thereafter [3] | Elevated liver enzymes with suspected drug-induced liver injury [3] | | Lipids (LDL-C/HDL-C) | Not explicitly required | At 12 weeks and periodically per guidelines [3] | — | | Renal Function | Recommended (eGFR) [2] | Periodically, especially with impairment [2] | Not recommended in ESRD (eGFR <15) [3] | | Creatine Phosphokinase (CPK) | — | Periodically [4] | — | | Infection Screening | | Monitor for TB during therapy [1] | Active, serious infection [1] |Long-term clinical trials characterize the expected laboratory changes with upadacitinib, which are often dose-dependent and typically transient [4] [3].
| Laboratory Parameter | Direction of Change | Incidence / Grade 3-4 Shifts (15 mg) | Clinical Management Notes |
|---|---|---|---|
| Hemoglobin | Decrease [4] | Anemia EAER: 3.1-4.3 events/100 PY [4] | Usually mild; monitor for clinical significance [4]. |
| Neutrophils | Decrease [4] | <1,000 cells/μL: 0.4% (15 mg), 1.3% (30 mg) [3] | Neutropenia EAER: 1.7-5.0 events/100 PY [4]. |
| Lymphocytes | Decrease [4] | <500 cells/μL: 0.1% (15 mg), 0.3% (30 mg) [3] | Lymphopenia EAER highest with MTX (3.2 E/100 PY) [4]. |
| Liver Enzymes (ALT/AST) | Increase [4] | ALT ≥3x ULN: 0.7% (15 mg) [3] | Hepatic disorder EAER: 9.7 E/100 PY (15 mg) [4]. |
| Lipids (LDL-C/HDL-C) | Increase [3] | Mean change from baseline (LDL): +8.09 mg/dL (15 mg) [3] | LDL/HDL ratio remains stable [4]. Manage per guidelines [3]. |
| Creatine Phosphokinase (CPK) | Increase [4] | — | — |
For researchers designing clinical studies, here is a detailed protocol based on integrated analysis of phase 3 trial data [4].
Adherence to monitoring guidelines is critical for patient safety. The following workflow outlines the management of common laboratory findings.
While current monitoring is well-established, several areas warrant further research for precision dosing.
Upadacitinib is an oral, selective Janus kinase (JAK) inhibitor that has demonstrated significant efficacy in the treatment of moderately to severely active ulcerative colitis (UC) and Crohn's disease (CD). As a small molecule therapy targeting the JAK-STAT signaling pathway, this compound represents an important advancement in the management of inflammatory bowel disease (IBD), particularly for patients who have had inadequate response or intolerance to tumor necrosis factor (TNF) blockers [1] [2]. The U.S. Food and Drug Administration (FDA) recently approved an updated indication statement in October 2025 that allows the use of this compound prior to TNF blocking agents in patients for whom use of these treatments is clinically inadvisable and who have received at least one approved systemic therapy [1]. This expanded positioning reflects growing evidence supporting earlier use of advanced therapies in the IBD treatment paradigm.
This compound functions as an adenosine triphosphate (ATP)-competitive JAK inhibitor, competing with ATP and blocking nucleotide binding to inhibit kinase activity and the phosphorylation of downstream effectors [2]. The JAK-STAT pathway is a critical signaling mechanism for numerous cytokines involved in the pathogenesis of chronic immune-mediated inflammatory diseases. When cytokines bind to their receptors, JAK tyrosine kinases are activated and transmit regulatory signals through phosphorylation of STAT proteins, which then dimerize and translocate to the nucleus to regulate gene transcription [3].
This compound demonstrates selective inhibition of JAK1 over other JAK isoforms. Enzymatic assays have demonstrated that this compound inhibits JAK1 with a half-maximal inhibitory concentration (IC50) of 0.043 μM, JAK2 (IC50 = 0.12 μM), JAK3 (IC50 = 2.3 μM), and TYK2 (IC50 = 4.7 μM) [2]. In cellular assays, this compound exhibited >40-, 130-, and 190-fold greater selectivity for JAK1 versus JAK2, JAK3, and TYK2, respectively [2].
The following diagram illustrates the JAK-STAT signaling pathway and this compound's mechanism of action:
This compound is administered as an extended-release formulation with the following key pharmacokinetic characteristics [2]:
Key pharmacokinetic parameters from single-dose administration:
| Parameter | 15 mg | 30 mg | 45 mg |
|---|---|---|---|
| AUCinf (Mean) | 265 ng·h/mL | 543 ng·h/mL | 752 ng·h/mL |
| Cmax (Mean) | 31.6 ng/mL | 71.8 ng/mL | 90.7 ng/mL |
This compound employs distinct dosing regimens for induction and maintenance therapy, with protocol-specific durations for UC and CD:
| Treatment Phase | Ulcerative Colitis | Crohn's Disease |
|---|---|---|
| Induction Dose | 45 mg once daily for 8 weeks [2] [4] | 45 mg once daily for 12 weeks [2] [4] |
| Maintenance Dose | 15 mg once daily [2] [4] | 15 mg once daily [2] [4] |
| Alternative Maintenance Dose | 30 mg once daily for refractory, severe, or extensive disease [4] | 30 mg once daily for refractory, severe, or extensive disease [4] |
The 30 mg maintenance dose should be considered for patients with refractory, severe, or extensive disease. Treatment should be discontinued if an adequate therapeutic response is not achieved with the 30 mg dose, and the lowest effective dosage should be used to maintain response [4].
The following workflow outlines the treatment escalation protocol and monitoring parameters for this compound therapy:
The efficacy of this compound in UC and CD has been established through the Phase 3 clinical program, including the U-ACHIEVE and U-ACCOMPLISH trials for UC and similar registrational trials for CD [2] [5].
Composite Endpoint Achievement in Ulcerative Colitis:
| Endpoint | Induction (Week 8) | Maintenance (Week 52) |
|---|---|---|
| Composite Clinical Endpoint* | 6.4% (this compound 45 mg) vs 0.9% (placebo), P ≤ .001 [5] | 18.3% (30 mg) and 13.1% (15 mg) vs 4.5% (placebo), P ≤ .001 [5] |
| Composite HRQoL Endpoint | 18.9% (this compound 45 mg) vs 5.5% (placebo), P ≤ .001 [5] | 24.0% (30 mg) and 22.3% (15 mg) vs 8.7% (placebo), P ≤ .001 [5] |
*Composite clinical endpoint includes endoscopic remission, complete symptom resolution, and IBDQ remission [5] Composite HRQoL endpoint includes normalization of FACIT-Fatigue, IBDQ, WPAI-UC, SF-36 PCS/MCS, and EQ-5D-5L scores [5]
Recent analyses have evaluated more stringent composite endpoints that better reflect comprehensive disease control. The composite clinical endpoint requires simultaneous achievement of [5]:
Comprehensive laboratory monitoring is essential throughout this compound treatment to ensure patient safety and appropriate dosing:
| Parameter | Monitoring Frequency | Action Threshold |
|---|
| CBC with Differential | At baseline and periodically thereafter according to routine patient management [4] | Do not initiate or continue if: • Neutrophils <1000 cells/mm³ • Lymphocytes <500 cells/mm³ • Hemoglobin <8 g/dL [4] | | Liver Enzymes | At baseline and periodically according to routine patient management [4] | Do not initiate or continue with elevated liver enzymes and suspected drug-induced liver injury [4] | | Lipids | At 12 weeks and thereafter according to clinical guidelines [4] | Monitor total cholesterol, LDL, and HDL [4] |
This compound carries a Boxed Warning for the following serious adverse events [1] [4]:
Additional important safety information includes [1] [4]:
The development of this compound extensively utilized model-informed drug development (MIDD) approaches, which contributed significantly to its efficient clinical development [6]:
| Development Phase | MIDD Application | Impact |
|---|---|---|
| Phase 1 | PK/PD analyses based on biomarker data; Concentration-QT analyses [6] | Established selectivity profile; Waived dedicated TQT study [6] |
| Phase 2 | Population PK modeling for special populations; Formulation bridging [6] | Early assessment of organ impairment effects; Enabled direct advancement of ER formulation to Phase 3 [6] |
| Phase 3 | Population PK and exposure-response analyses; PBPK modeling for DDI [6] | Supported dosing recommendations across indications; Informed label language without additional DDI studies [6] |
| Postapproval | IVIVC modeling for manufacturing changes [6] | Supported SUPAC-level changes without clinical studies [6] |
The 2025 ACG guideline updates reflect the evolving positioning of this compound in IBD management. Key considerations include [7] [8]:
This compound represents a significant advancement in the therapeutic arsenal for inflammatory bowel disease, with demonstrated efficacy in both ulcerative colitis and Crohn's disease. The optimized dosing strategy utilizing higher induction doses followed by lower maintenance doses, combined with appropriate patient selection and comprehensive safety monitoring, provides an effective treatment approach for patients with moderate to severe disease. Recent label updates and guideline changes reflect the evolving understanding of its benefit-risk profile and support earlier positioning in the treatment algorithm, particularly for patients where TNF blocker therapy may be clinically inadvisable. Continued research into predictive biomarkers and long-term outcomes will further refine the appropriate use of this compound in clinical practice.
Upadacitinib is an oral, selective Janus kinase (JAK) inhibitor, preferentially targeting JAK1 over JAK2, JAK3, and TYK2. This selectivity inhibits the JAK-STAT signaling pathway, a key mediator of the pro-inflammatory cytokine response involved in the pathogenesis of Crohn's Disease (CD) and Ulcerative Colitis (UC) [1] [2].
A significant FDA label update in October 2025 has expanded its use in IBD. This compound is now indicated for adults with moderately to severely active UC or CD not only after TNF blocker failure but also prior to TNF blockers in patients for whom such treatments are clinically inadvisable and who have received at least one approved systemic therapy [3] [2] [4]. This provides greater flexibility in treatment sequencing.
In biologic-resistant patients, chronic inflammation is often driven by multiple cytokine pathways that are not fully suppressed by single-target biologics (e.g., anti-TNF, anti-integrin). The JAK-STAT pathway acts as a common signaling hub for numerous cytokines (e.g., IL-4, IL-6, IL-12, IL-13, IL-23, IFNs) [5]. This compound's small molecule design allows it to broadly modulate this cytokine network orally, offering a different mechanism of action to overcome previous treatment failures [6].
The diagram below illustrates how this compound targets intracellular signaling to modulate the immune response.
Real-world evidence and clinical trials consistently show that this compound is effective in inducing and maintaining remission in patients who have failed one or more biologic therapies.
| Study Detail | Crohn's Disease (CD) | Ulcerative Colitis (UC) |
|---|---|---|
| Real-World Study (6-month) [1] | n=19 | n=22 |
| Clinical Response Rate | 72.7% | 83.3% |
| Clinical Remission Rate | 50.0% | 58.3% |
| Treatment Persistence | 78.3% | 88.0% |
| Real-World Induction (12-week) [6] | n=94 | |
| Clinical Remission (CDAI<150) | 42.9% | |
| Endoscopic Remission | 38.9% | |
| Mucosal Healing | 27.8% | |
| Long-Term Extension (96-week) [7] | n=369 (from U-ACHIEVE) | |
| Clinical Remission (As-Observed) | 74%-76% | |
| Endoscopic Remission (As-Observed) | 45%-47% |
Biomarker improvements further support its efficacy. A real-world study found significant reductions in fecal calprotectin and C-reactive protein (CRP) levels after this compound induction [1] [6].
For researchers designing studies or analyzing outcomes, the following standardized protocols and assessment criteria are essential.
The table below outlines key endpoints and tools for measuring treatment response in clinical trials.
| Domain | Endpoint | Assessment Tool/Method | Definition of Response/Remission |
|---|---|---|---|
| Clinical | Clinical Remission | Crohn's Disease: Harvey-Bradshaw Index (HBI) [1]. | HBI score < 5 [1]. |
| Ulcerative Colitis: Partial Mayo Score (PMS) [1]. | PMS score ≤ 2 [1]. | ||
| Clinical Response | Crohn's Disease: Crohn's Disease Activity Index (CDAI) [6]. | Reduction in CDAI ≥ 100 points from baseline [6]. | |
| Ulcerative Colitis: Partial Mayo Score (PMS) [1]. | Reduction in PMS ≥ 2 points [1]. | ||
| Endoscopic | Endoscopic Response | Simple Endoscopic Score for CD (SES-CD) [6]. | Reduction from baseline ≥ 50% [6]. |
| Endoscopic Remission | Simple Endoscopic Score for CD (SES-CD) [6]. | SES-CD ≤ 4, with a ≥2-point reduction and no subscore >1 [6]. | |
| Mayo Endoscopic Subscore (for UC) [8]. | Score of 0 or 1 [8]. | ||
| Mucosal Healing | Simple Endoscopic Score for CD (SES-CD) [6]. | Ulcerated surface subscore of 0 (in patients with baseline subscore ≥1) [6]. | |
| Biomarker | Biomarker Normalization | C-Reactive Protein (CRP), Fecal Calprotectin [1] [6]. | Normalization of levels to within standard reference ranges [1] [6]. |
This compound's safety profile is consistent with the JAK inhibitor class. The following monitoring protocol is recommended based on clinical guidance and study data [1] [2] [5]:
The workflow below summarizes the key stages of a clinical study protocol for this compound.
This compound represents a potent oral therapeutic option for patients with IBD who have failed biologic therapy. Its well-defined mechanism of action, robust efficacy data in real-world and trial settings, and recent regulatory label expansion make it a significant agent in the IBD treatment landscape. Future research should aim to further refine patient selection and explore its potential in earlier lines of therapy.
Upadacitinib-associated acne is the most frequently reported cutaneous adverse event. The tables below summarize its incidence and key traits.
Table 1: Incidence of Acne Across Indications and Doses
| Population / Study Type | Incidence with 15 mg | Incidence with 30 mg | Incidence with Placebo | Source / Study |
|---|---|---|---|---|
| Moderate-to-Severe Atopic Dermatitis (Phase 3 trials, 16-week) | 9.8% (84/857) | 15.2% (131/864) | 2.2% (19/862) | Integrated Phase 3 Analysis [1] |
| Alopecia Areata (Phase 3 trial, 24-week) | Reported as common | Reported as common | -- | AbbVie Topline Results [2] |
| Meta-Analysis of Multiple Indications | Risk significantly increased vs. placebo; exhibits a dose-dependent relationship | -- | -- | 2025 Meta-Analysis [3] |
| Real-World Atopic Dermatitis (1-year) | -- | -- | Acne was the second most common AE [4] | UP-TAINED Real-World Study [4] |
Table 2: Clinical Profile and Management of Reported Acne
| Characteristic | Details |
|---|---|
| Severity | Over 99% of cases in clinical trials were mild or moderate [1]. Severe cases are infrequent. |
| Management & Intervention | In trials, no intervention was required in 40.5% (15 mg) and 46.6% (30 mg) of cases. When treatment was used, topical therapies like antibiotics, benzoyl peroxide, and retinoids were effective [1]. |
| Impact on Treatment | Discontinuation due to acne is very rare. In the large integrated safety analysis, acne was not a prominent reason for stopping treatment [5]. |
| Impact on Patient-Reported Outcomes | In a dedicated analysis, acne had no impact on quality of life measures in atopic dermatitis patients [1]. |
Q1: What is the proposed mechanism for this compound-associated acne? The mechanism is not fully elucidated but is thought to be linked to the role of JAK-STAT signaling in skin immunity and homeostasis. As a JAK inhibitor, this compound's modulation of immune pathways may alter the cutaneous microenvironment, potentially influencing the innate immune response to Cutibacterium acnes and follicular inflammation. This is a recognized class effect for JAK inhibitors [6].
Q2: Are certain patient populations at higher risk? Yes, post-hoc analyses indicate that younger age, female sex, and non-White racial background are associated with higher rates of acne in patients treated with this compound for atopic dermatitis [1].
Q3: How should acne be managed in patients on this compound?
Q4: Does the acne lead to treatment discontinuation? No, this is uncommon. In clinical trials across indications, very few patients discontinued this compound due to acne. Most cases were manageable without altering the study drug regimen [5] [1].
For researchers designing trials or analyzing data, the following workflow outlines a standardized approach for monitoring and characterizing acne based on methodologies from published studies.
The clinical trial workflow for characterizing acne involves systematic adverse event reporting, detailed clinical assessment, structured management, and comprehensive data analysis [1]. Key experimental protocols include using the Investigator's Global Assessment (IGA) for acne or lesion counting to grade severity [7], and statistical analysis of incidence as exposure-adjusted event rates per 100 patient-years to account for varying follow-up times [5].
| Aspect | Findings from Clinical Data |
|---|---|
| Overall Risk | Increased risk of hepatic disorder compared to placebo [1] [2] [3]. |
| Dose Dependency | Risk of hepatic disorder exhibits a dose-dependent relationship, being higher with the 30 mg dose than the 15 mg dose [1]. |
| Comparison to Other JAK Inhibitors | Safety profile is distinct from other JAK inhibitors (e.g., tofacitinib), necessitating agent-specific evaluation [1]. |
| Laboratory Monitoring | Treatment is associated with increased incidence of liver enzyme elevations (ALT, AST) [4] [5]. |
| Long-Term Data (RA patients) | Exposure-adjusted event rate for hepatic disorder was 9.7 events per 100 patient-years with 15 mg dose and 11.0 events per 100 patient-years with 30 mg dose over up to 6.5 years [5]. |
| Management Recommendation | Avoid use in patients with severe hepatic impairment. No dose adjustment is required for mild or moderate impairment [6]. |
For researchers investigating the hepatic effects of this compound, recent preclinical studies have explored its mechanistic role in liver models.
The following FAQs address common concerns and management strategies based on available evidence.
FAQ 1: What is the clinical significance of liver enzyme elevations in patients treated with this compound? Increases in ALT and AST are recognized laboratory changes associated with this compound [4] [5]. While often transient and not requiring discontinuation, they necessitate monitoring as they can indicate drug-induced liver injury. The prescribing information recommends evaluating liver enzymes at baseline and during treatment according to routine patient management [4] [6].
FAQ 2: How should researchers design studies to monitor hepatic safety in this compound trials? Protocols should include regular measurement of liver enzymes (ALT, AST), bilirubin, and alkaline phosphatase. The incidence of hepatic disorders should be analyzed as an adverse event of special interest, with careful attention to dose-dependent effects. Long-term extension studies are crucial to fully characterize the risk profile [1] [5].
FAQ 3: Are there specific patient populations at higher risk for this compound-associated hepatic events? The use of this compound is not recommended in patients with severe hepatic impairment [6]. Caution is advised in patients with pre-existing liver disease or those taking other medications known to affect the liver. The baseline risk should be considered when enrolling patients into clinical trials.
The diagram below illustrates a potential mechanism of action for this compound in a model of hepatic steatosis, as investigated in a preclinical study [7].
| Laboratory Parameter | Monitoring Recommendation | Action Threshold | Recommended Management |
|---|---|---|---|
| Absolute Neutrophil Count (ANC) | Monitor at baseline and periodically during treatment [1]. | ANC < 1000 cells/mm³ [1] | Interrupt upadacitinib dosing. May restart once ANC exceeds 1000 cells/mm³ [1]. |
| Absolute Lymphocyte Count (ALC) | Monitor at baseline and periodically during treatment [1]. | ALC < 500 cells/mm³ [1] | Interrupt this compound dosing. May restart once ALC exceeds 500 cells/mm³ [1]. |
| Hemoglobin | Monitor at baseline and periodically during treatment [1]. | < 8 g/dL [1] | Interrupt this compound dosing. May restart once hemoglobin exceeds 8 g/dL [1]. |
The risk of neutropenia with this compound is recognized in clinical data, but its overall impact must be understood in the broader safety profile.
The diagram below illustrates how this compound's mechanism of action is linked to hematological side effects like neutropenia.
This compound is a selective Janus kinase (JAK) inhibitor that primarily targets the JAK1 enzyme [5] [6] [7]. The JAK-STAT pathway is crucial for signaling by various cytokines, including those like granulocyte-macrophage colony-stimulating factor (GM-CSF) that are involved in the production, differentiation, and survival of neutrophils [6]. By inhibiting this pathway, this compound can potentially reduce neutrophil counts, explaining the laboratory findings and the need for the monitoring guidelines outlined above.
FAQ: Why does Upadacitinib increase the risk of herpes zoster? this compound is a Janus kinase (JAK) inhibitor that modulates the immune system by interfering with the JAK-STAT signaling pathway. This pathway is crucial for the function of cytokines involved in controlling viral infections [1]. Varicella-zoster virus (VZV), which causes herpes zoster, can reactivate when this specific cell-mediated immunity is suppressed [1] [2]. The inhibition of JAK1-dependent signaling is thought to play a key role in this process.
FAQ: What is the quantitative evidence for this increased risk? A 2023 systematic review and network meta-analysis of 47 randomized controlled trials provided a direct comparison of HZ risk across different JAK inhibitors. The analysis included 24,142 patients with immune-mediated inflammatory diseases (IMIDs) such as rheumatoid arthritis (RA), psoriatic arthritis, and inflammatory bowel disease [2]. The table below summarizes the findings for this compound and other JAK inhibitors, ranked by their associated risk of herpes zoster infection.
| JAK Inhibitor | Dosage | Comparative Risk in IMIDs (Network Meta-Analysis) | Ranking of Risk (SUCRA value) |
|---|---|---|---|
| Peficitinib | 100 mg QD | Highest risk | Highest |
| Baricitinib | 4 mg QD | Associated with higher risk | High |
| This compound | 30 mg QD | Associated with higher risk | High |
| Tofacitinib | 5 mg BID | Associated with higher risk | -- |
| Other JAK inhibitors | Various | No statistically significant difference from placebo | Lower |
> Key Context from the Analysis: > 1. Dose Dependency: The elevated risk for this compound was specifically noted at the 30 mg once-daily dose [2]. > 2. Disease Specificity: The subgroup analysis indicated that the significantly higher incidence for baricitinib 4 mg, peficitinib 100 mg, and this compound 30 mg was observed in patients with Rheumatoid Arthritis (RA) [2]. > 3. Class-Wide Issue: A separate 2024 meta-analysis confirmed that treatment with oral JAK inhibitors as a class is associated with an increased risk of infections, with a notably increased risk of herpes zoster in dermatologic indications [3].
The following guidelines synthesize clinical recommendations and preclinical considerations for managing HZ risk in the context of drug development and clinical trials.
FAQ: What are the key pre-treatment assessments and mitigations? Before initiating a trial or treatment with this compound, a thorough risk assessment is critical.
FAQ: How should we monitor patients in clinical trials? Vigilant monitoring during treatment is essential for patient safety and data integrity.
FAQ: What are the key protocol considerations for trial design? When designing clinical trials, specific factors can influence the observed HZ risk.
The following diagram outlines the core risk mitigation workflow, integrating the strategies above into a logical sequence for trial management.
For researchers investigating the mechanisms or mitigations of HZ risk, the following outlines a core methodological approach.
Protocol: Framework for a Preclinical Investigation of JAKi and Viral Reactivation This protocol provides a high-level framework for studying the mechanisms of VZV reactivation in the context of JAK inhibition.
I hope this technical guide provides a solid foundation for your research and development activities.
What is the clinical significance of elevated CPK? An elevated CPK level in the blood is a marker of muscle damage [1] [2]. The enzyme is released into the bloodstream upon injury to muscles, including the skeletal muscle and heart. In the context of upadacitinib trials, these elevations are often asymptomatic, but can sometimes present as myopathy, with symptoms like muscle pain, stiffness, or cramps [3].
What is the mechanism behind this compound-induced CPK elevation? The exact mechanism is not fully defined. However, it is recognized as a class effect of JAK inhibitors [3]. Proposed mechanisms include direct stimulation of muscle degeneration or an effect on myoblast differentiation due to the suppression of inflammatory cytokines [3].
How common is this adverse event? CPK elevation is a dose-dependent adverse event. A 2025 meta-analysis confirmed that this compound treatment is associated with a significantly increased risk of elevated CPK levels [4]. The table below summarizes incidence rates from clinical trials and the meta-analysis.
| Data Source / Population | Dose | Incidence of CPK >5x ULN | Notes |
|---|---|---|---|
| CD Induction (12 wks) [5] | 45 mg | 2.4% | Compared to 0.6% with placebo |
| CD Maintenance (52 wks) [5] | 15 mg | 1.4% | Compared to 0.9% with placebo |
| CD Maintenance (52 wks) [5] | 30 mg | 4.8% | Clear dose-dependent effect vs. 15 mg |
| UC Induction (8 wks) [5] | 45 mg | 2.2% | Compared to 0.3% with placebo |
| UC Maintenance (52 wks) [5] | 30 mg | 6.4% | Highest incidence observed |
| Meta-Analysis (2025) [4] | 15 mg & 30 mg | Significantly Increased Risk | Confirmed as a dose-dependent risk |
For researchers investigating this adverse event, here are the key methodological considerations.
CPK Measurement Protocol
Monitoring Protocol in Clinical Trials The official product information for this compound recommends checking CPK levels periodically according to routine patient management [5]. The case report of a patient with symptomatic CPK elevation underscores the importance of more frequent laboratory monitoring, especially following a dose increase or in patients receiving higher (45 mg) induction doses [3].
The table below synthesizes findings on when adverse events typically occur after initiating upadacitinib therapy.
| Time Period Post-Treatment Initiation | Proportion of Reported AEs | Key Characteristics and Common AEs |
|---|
| First Month | 42.01% (171 out of 407 cases) [1] | - AEs occur most frequently in this period [1] [2] [3].
Beyond the general timeline, several factors can influence the timing and type of adverse events.
For your technical protocols, here is the core methodology used in recent pharmacovigilance studies to determine these onset patterns.
The following diagram illustrates this research workflow for analyzing adverse event data.
| Question | Evidence Summary & Key Findings |
|---|---|
| Which adverse events most commonly prompt dose reduction? | Acneiform eruptions, hypercholesterolemia/hyperlipidemia, neutropenia/leukopenia, and herpes zoster infection are most frequently reported [1] [2]. |
| Is dose reduction effective for managing adverse events? | Yes. Real-world studies show that in patients who reduced dose from 30 mg to 15 mg due to AEs, 77.8% maintained minimal disease activity, and over half sustained it post-reduction [1]. |
| Does dose reduction maintain treatment efficacy? | Evidence supports maintained efficacy. In one trial, 68.5% of patients who achieved EASI 90 on 30 mg and reduced to 15 mg maintained this response at 24 weeks [3]. |
| Are there specific considerations for elderly patients? | Yes. Elderly patients may be at higher risk for AEs. A study using extended dosing intervals (e.g., dosing every 2 or 3 days) successfully maintained disease control with a 29.3% AE incidence [2]. |
Meta-analyses of randomized controlled trials (RCTs) provide a quantitative safety profile, highlighting which AEs have a dose-dependent relationship. This is crucial for understanding which AEs are most likely to respond to a dose reduction.
Safety Profile of this compound from Meta-Analysis (9,547 patients) [4]:
| Adverse Event | This compound 15 mg vs. Placebo | This compound 30 mg vs. Placebo | Notes |
|---|---|---|---|
| Herpes Zoster | Increased Risk ✓ | Increased Risk ✓ | --- |
| Hepatic Disorder | Increased Risk ✓ | Increased Risk ✓ | Dose-dependent |
| Neutropenia | Increased Risk ✓ | Increased Risk ✓ | Dose-dependent |
| Acne | Increased Risk ✓ | Increased Risk ✓ | Dose-dependent |
| Increased CPK | Increased Risk ✓ | Increased Risk ✓ | --- |
| Renal Dysfunction | No Significant Increase | No Significant Increase | --- |
| NMSC | No Significant Increase | No Significant Increase | --- |
| MACE | No Significant Increase | No Significant Increase | --- |
| VTE | No Significant Increase | No Significant Increase | --- |
For the research and development of this compound, the "Flex Up" trial offers a robust model for studying dose adjustment.
The workflow of this trial design can be visualized as follows:
The "Flex Up" trial and real-world studies provide critical data on the outcomes of dose adjustment strategies.
Efficacy and Safety Outcomes from Dose Adjustment Studies:
| Study & Design | Dose Sequence | Efficacy Outcome (EASI 90 at Week 24) | Key Safety Findings |
|---|
| Flex Up Trial [3] (Randomized Controlled) | 15 mg → 30 mg (Escalation) | 48.1% achieved | TEAEs: 54.2% | | ^^ | 30 mg → 15 mg (Reduction) | 68.5% maintained | TEAEs: 48.9% | | ^^ | 15 mg → 15 mg (Maintenance) | 74.6% maintained | TEAEs: 43.1% | | ^^ | 30 mg → 30 mg (Maintenance) | 29.3% achieved | TEAEs: 61.5% | | Real-World Study [1] (Observational) | 30 mg → 15 mg (Reduction due to AE) | 57.1% maintained minimal disease activity | Predominantly managed acne, hyperlipidemia, neutropenia |
The following tables consolidate quantitative findings from recent clinical trials and real-world studies.
Table 1: Clinical Trial Outcomes at 12 Weeks (SELECT-SWITCH, Phase 3b/4) [1] [2] This head-to-head trial compared upadacitinib to adalimumab in patients with inadequate response to one prior TNFi.
| Efficacy Endpoint | This compound 15 mg + MTX | Adalimumab 40 mg EOW + MTX | P-value |
|---|---|---|---|
| Primary: DAS28-CRP ≤ 3.2 (LDA) | 43.3% | 22.4% | < 0.001 |
| Ranked Secondary: DAS28-CRP < 2.6 (Remission) | 28.4% | 14.5% | < 0.001 |
EOW: Every Other Week; LDA: Low Disease Activity
Table 2: Long-Term & Real-World Effectiveness [3] [4] [5] Long-term extension and real-world studies show sustained benefits after switching.
| Study & Design | Patient Population | Key Findings (Post-Switch) |
|---|
| SELECT-COMPARE (LTE, 228 weeks post-switch) [3] | Inadequate responders to initial this compound or adalimumab switched to the other therapy. | CDAI Remission: Achieved by 32.7% (switched to this compound) vs 28.6% (switched to adalimumab). CDAI LDA: Achieved by 76.9% (switched to this compound) vs 72.9% (switched to adalimumab). | | Adelphi Real-World Study (Cross-sectional) [4] [5] | Patients who switched from a 1st TNFi to this compound, a 2nd TNFi, or another MoA. | Physician-reported Remission: 67.7% (TNFi→UPA) vs 40.3% (TNFi→TNFi), p=0.0015. No Pain: 55.7% (TNFi→UPA) vs 25.4% (TNFi→TNFi), p=0.0007. |
For teams designing clinical trials in this setting, the following methodologies from key studies can serve as a reference.
Protocol 1: SELECT-SWITCH (Phase 3b/4) Design [2] This protocol is a model for head-to-head superiority trials against standard care.
Protocol 2: SELECT-COMPARE Switch Analysis (Long-Term Extension) [3] This protocol outlines a method for assessing long-term outcomes after an immediate, blinded switch.
The superior efficacy of switching to this compound after TNFi failure is rooted in overcoming the limitations of TNFi therapy through a distinct molecular pathway.
The diagram below illustrates the key signaling pathways involved and the rationale for the switch.
Troubleshooting Guide: Addressing TNFi Failure
Problem: Primary failure (no initial response) to TNFi.
Problem: Secondary failure (loss of response over time).
Across the studies, the safety profile of this compound was consistent with its known profile [1] [3] [7].
The decision to switch to upadacitinib is supported by robust clinical and real-world evidence demonstrating significant efficacy in patients with an inadequate response to dupilumab.
Table 1: Summary of Key Clinical Efficacy Findings
| Study Name/Type | Key Efficacy Findings | Key References |
|---|
| LEVEL UP (Phase 3b/4 Head-to-Head) | • Primary Endpoint: Superior simultaneous achievement of EASI 90 and WP-NRS 0/1 at Week 16 (19.9% vs 8.9%). • Secondary Endpoints: Superior EASI 90 at Week 16 (40.8% vs 22.5%) and superior WP-NRS 0/1 at Week 16 (30.2% vs 15.5%). [1] | [2] [1] | | LEVEL UP (Switch Phase) | • At 1 Month Post-Switch: 67% achieved EASI 75; 32% achieved EASI 90. [2] • At 4 Months Post-Switch: 80% achieved EASI 75; 59% achieved EASI 90; 37% achieved WP-NRS 0/1. [2] | [2] | | Retrospective Cohort Study | • At Week 4, this compound showed a significantly greater reduction in EASI, ADCT, and NRS scores vs. dupilumab. [3] • At Week 12, a significantly greater decrease in IL-4, IL-13, and IL-31 serum levels was observed with this compound. [3] | [3] | | Real-World Prospective Study | • 73.0% probability of achieving EASI ≤7 after 16 weeks of this compound in a real-world setting, including prior dupilumab non-responders. [4] | [4] |
Table 2: Overview of Study Designs
| Study Name | Design | Population | Comparator | Key Metrics |
|---|---|---|---|---|
| LEVEL UP | Global, Phase 3b/4, Randomized, Open-Label, Efficacy Assessor-Blinded [1] | Adults & adolescents (≥12 years) with moderate-to-severe AD with inadequate response to systemic therapy [1] | This compound (15 mg QD, dose-adjusted) vs. Dupilumab (labeled dose) [1] | EASI 90, WP-NRS 0/1 [1] |
| Retrospective Cohort Study | Single-center, Retrospective [3] | Patients with moderate-to-severe AD [3] | This compound vs. Dupilumab [3] | EASI, NRS, ADCT, serum cytokines (IL-4, IL-13, IL-31), total IgE [3] |
| Real-World Prospective Study | Multicenter Prospective Observational (Dutch BioDay Registry) [4] | Adult patients with moderate-to-severe AD, including prior dupilumab and/or baricitinib inadequate responders [4] | N/A (Single-arm this compound study) [4] | EASI, NRS-pruritus, IGA, DLQI, POEM [4] |
The efficacy of switching from dupilumab to this compound is rooted in their distinct and complementary mechanisms of action, which target different parts of the AD inflammatory cascade.
Dupilumab: Targeted Type 2 Cytokine Inhibition Dupilumab is a fully human monoclonal antibody that binds to the IL-4 receptor alpha subunit (IL-4Rα), inhibiting the signaling of both interleukin-4 (IL-4) and interleukin-13 (IL-13). [5] [6] [7] These cytokines are key drivers of type 2 inflammation. This action reduces epidermal barrier dysfunction and itch. [5] [6] However, AD pathophysiology involves multiple cytokines beyond IL-4 and IL-13.
This compound: Broad Intracellular Signaling Inhibition this compound is an oral, selective, and reversible Janus kinase (JAK) inhibitor. [8] [9] It more potently inhibits JAK1 than other JAK isoforms (JAK2, JAK3, TYK2). [8] By blocking JAK1, this compound inhibits the signaling of a much broader range of cytokines involved in AD—including IL-4, IL-5, IL-13, IL-22, IL-31, and IFN-γ—that use the JAK-STAT pathway. [4] [8] This leads to a rapid decrease in AD severity and itch. [4]
Rationale for the Switch In patients with an inadequate response to dupilumab, inflammation may be driven by non-type 2 cytokines (e.g., Th1, Th17, Th22) that are not blocked by dupilumab but are inhibited by this compound. [4] The broader mechanism of action of this compound allows it to address these alternative inflammatory pathways, providing a therapeutic option for patients who do not achieve sufficient disease control with dupilumab.
For researchers designing studies or validating findings, the following protocols detail the key methodologies cited in the evidence.
Protocol 1: Clinical Efficacy and Biomarker Assessment (Retrospective Cohort) This protocol is based on a real-world retrospective study that compared this compound and dupilumab. [3]
Protocol 2: Serum Cytokine Level Measurement via ELISA This protocol provides detailed steps for quantifying cytokine levels, a key biomarker in the aforementioned study. [3]
When studying or administering this compound, a thorough understanding of its safety profile is crucial.
Table 3: Key Safety Considerations for this compound
| Category | Considerations | Monitoring Guidance |
|---|---|---|
| Serious Infections | Increased risk of active TB, invasive fungal, bacterial, and viral infections (e.g., herpes simplex). [4] [9] | Test for latent TB before initiation. Closely monitor for signs of infection during treatment. [9] |
| Adverse Events | Common AEs include acneiform eruptions, nausea, and airway infections. [4] In clinical trials, nasopharyngitis was common. [1] | Manage supportively. Most are mild and may not lead to discontinuation. [4] |
| Cardiovascular & Malignancy Risk | Based on a class effect for JAK inhibitors; increased risk of MACE, malignancy, thrombosis. [10] [9] | Consider benefits/risks, especially in patients with CV risk factors, smokers, or those with a history of cancer. [10] [9] |
| Laboratory Abnormalities | Can cause increases in lipid parameters (CPK, total cholesterol, LDL, HDL) and liver enzymes. May cause neutropenia, lymphopenia, anemia. [4] [10] | Obtain baseline lipid panel and LFTs; repeat ~12-16 weeks after initiation. Monitor blood counts at baseline and periodically. [4] [10] |
| Drug-Drug Interactions | Concomitant use with other potent immunosuppressants, like dupilumab, may increase the risk of infections and is not recommended. [10] [9] | Avoid combination therapy. Be aware that this compound is metabolized by CYP3A4; grapefruit juice may increase its concentration. [8] [10] |
The evidence strongly supports this compound as an effective therapeutic strategy for managing inadequate response to dupilumab in moderate-to-severe AD. This is underpinned by its broader mechanism of action, which targets multiple inflammatory pathways beyond the IL-4/IL-13 axis inhibited by dupilumab. Researchers and clinicians can utilize the provided efficacy data, experimental protocols, and safety guidelines to inform study design and clinical decision-making.
The table below summarizes key efficacy and safety data from long-term and recent head-to-head clinical trials, primarily from the SELECT-COMPARE and SELECT-SWITCH studies [1] [2] [3].
| Metric | Upadacitinib (15 mg) + MTX | Adalimumab (40 mg) + MTX | Notes |
|---|---|---|---|
| Clinical Efficacy (at 5 years, SELECT-COMPARE) [1] | |||
| CDAI Remission (≤2.8) | 24.6% | 18.7% | Nominal p=0.042 |
| DAS28-CRP Remission (<2.6) | 31.8% | 23.2% | Nominal p=0.006 |
| Clinical Efficacy (at 12 weeks, SELECT-SWITCH) [2] | |||
| DAS28-CRP Low Disease Activity (≤3.2) | 43.3% | 22.4% | p<0.001 |
| DAS28-CRP Remission (<2.6) | 28.4% | 14.5% | p<0.001 |
| Safety (Events per 100 Patient-Years) | |||
| Herpes Zoster [1] [4] | 2.4 - 6.6 | Lower than this compound | More frequent with this compound |
| Non-Melanoma Skin Cancer (NMSC) [1] [4] | 0 - 1.4 | Similar or lower | More frequent with this compound in some studies |
| Elevated Creatine Phosphokinase (CPK) [1] [4] | 0 - 9.2 | Lower than this compound | More frequent with this compound |
| Serious Infections [4] | 1.3 - 4.6 | Comparable | Rates generally comparable |
| Major Adverse Cardiovascular Events (MACE) [4] [5] | 0 - 0.5 | Comparable | No significant difference found |
| Venous Thromboembolism (VTE) [4] [5] | 0 - 0.9 | Comparable | No significant difference found |
| Malignancy (excluding NMSC) [4] | 0.2 - 0.9 | Comparable | Rates generally comparable |
The comparative data is derived from robust, phase 3 head-to-head clinical trials. Here are the key methodologies:
This compound and adalimumab work through fundamentally different mechanisms to suppress inflammation in RA.
The diagram above illustrates the distinct mechanisms:
| Condition | JAK Inhibitors Compared | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|
| Atopic Dermatitis [1] [2] [3] | Upadacitinib, Abrocitinib | At 52 weeks, Abrocitinib showed numerically higher EASI 75/90/100 and IGA 0/1 response rates. Both highly effective [1] [2]. | This compound: Acne, hypercholesterolemia, herpes zoster [2] [3]. Abrocitinib: Nausea, decreased platelet count [2]. |
| Ulcerative Colitis [4] | This compound, Tofacitinib | This compound superior: higher corticosteroid-free clinical remission (OR 2.83) and clinical response (OR 1.90) [4]. | Similar overall adverse events. This compound had a significantly higher risk of acne (OR 7.55) [4]. |
| Psoriatic Arthritis [5] | This compound, Tofacitinib, Filgotinib | Filgotinib 200 mg was most effective and safest. This compound 30 mg had higher efficacy than tofacitinib but also the highest risk of adverse events [5]. | This compound 30 mg carried the highest risk of adverse events. This compound 15 mg had a comparable safety profile to other regimens [5]. |
| Alopecia Areata [6] | Baricitinib, Ritlecitinib, Deuruxolitinib, Tofacitinib, Ruxolitinib | Baricitinib: 35-40% achieved ≥80% scalp hair coverage (SALT ≤20) at 36 weeks. Ritlecitinib: 23% at 24 weeks. Deuruxolitinib: 31% at 24 weeks [6]. | All carry a class-wide FDA Black-Box Warning for serious infections, cardiovascular events, cancer, and thrombosis [6]. |
A broader look at safety monitoring data in atopic dermatitis reveals distinct risk profiles between drug classes and within the JAK inhibitor class.
The comparative data are derived from robust clinical study designs. Here are the methodologies from key studies cited:
The following diagram illustrates the JAK-STAT signaling pathway, which is central to the mechanism of action of these drugs. Understanding this pathway is crucial for contextualizing their efficacy and safety profiles.
| Feature | This compound (Rinvoq) | TNF Inhibitors (e.g., Infliximab, Adalimumab) |
|---|---|---|
| Drug Class | Selective Janus Kinase (JAK) inhibitor [1] [2] | Monoclonal antibodies [3] [4] |
| Mechanism of Action | Inhibits intracellular JAK-STAT pathway, blocking multiple pro-inflammatory cytokines (e.g., IL-6, IFN-γ) [1] [2] | Binds and neutralizes Tumor Necrosis Factor-alpha (TNF-α) in the extracellular space [3] [4] |
| Standard Dosing in CD | Induction: 45 mg once daily (12 weeks) Maintenance: 15 mg or 30 mg once daily [5] [1] | Injections (weekly to monthly) or IV Infusions (every 4-8 weeks) [4] | | Key Efficacy Data | - Clinical Remission: Superior to placebo in induction & maintenance [6] [7]
The fundamental difference lies in how these drugs interrupt the inflammatory signaling that drives Crohn's disease.
Recent phase 3 trials provide robust data on this compound's performance.
The 2025 American College of Gastroenterology (ACG) Clinical Guideline for Crohn's Disease reflects the evolving treatment landscape [8].
For researchers, the methodologies from the key trials are as follows:
Trial Design (U-EXCEL/U-EXCEED/U-ENDURE):
Systematic Review & Meta-Analysis (2024/2025):
For researchers and clinicians, the choice between this compound and a TNF inhibitor is no longer a simple linear sequence but a nuanced decision based on patient profile and drug characteristics.
The most critical step is a thorough assessment of the individual's disease severity, comorbidities, and prior treatment history to make an informed, personalized decision.
| Aspect | Upadacitinib 15 mg | Adalimumab 40 mg | Study Context |
|---|---|---|---|
| Primary Efficacy (Week 12) | |||
| • Low Disease Activity (DAS28-CRP ≤3.2) | 43.3% [1] | 22.4% [1] | Patients with inadequate response to 1 prior TNF inhibitor (SELECT-SWITCH) [1] |
| Key Secondary Efficacy (Week 12) | |||
| • Remission (DAS28-CRP <2.6) | 28.4% [1] | 14.5% [1] | Patients with inadequate response to 1 prior TNF inhibitor (SELECT-SWITCH) [1] |
| Long-Term Efficacy (Week 264) | |||
| • Remission (DAS28-CRP <2.6) | 31.8% [2] | 23.2% [2] | Patients with inadequate response to methotrexate (SELECT-COMPARE, 5-year data) [2] |
| Common Adverse Events | Higher rate of herpes zoster, lymphopenia, CPK elevation, hepatic disorder [2] [3] [4] | Patients with inadequate response to methotrexate (SELECT-COMPARE) [2] [3] [4] | |
| Serious Adverse Events | Rates of MACE, VTE, serious infections, and malignancies (ex. NMSC) are generally comparable to adalimumab [2] [5] [3] | Long-term data across studies [2] [5] [3] | |
| Numerically higher rate of non-melanoma skin cancer (NMSC) and serious infections in higher CV risk patients [5] [4] | Post-hoc analysis of SELECT-COMPARE by cardiovascular risk [5] |
The data in the table above comes from rigorous, randomized controlled trials. Here is a detailed look at their methodologies.
This is the first head-to-head trial comparing switching to this compound versus switching to a second TNF inhibitor (adalimumab) in RA patients with an inadequate response to one prior TNF inhibitor.
This long-term study provided robust 5-year and 7-year data comparing this compound and adalimumab in patients with an inadequate response to methotrexate.
The diagram below illustrates the core mechanistic difference between the two drugs, which underpins their distinct clinical profiles.
The diagram shows that This compound is a selective Janus kinase (JAK) inhibitor. It works inside the cell by blocking the JAK-STAT signaling pathway, which is used by multiple cytokines (like IL-6 and interferons) involved in inflammation [7]. In contrast, adalimumab is a biologic monoclonal antibody that works outside the cell by specifically binding to and neutralizing a single cytokine, Tumor Necrosis Factor-alpha (TNF-α) [8]. This fundamental difference—blocking multiple cytokine signals intracellularly versus blocking a single cytokine extracellularly—explains the distinct efficacy and safety profiles of the two drugs.
| Disease Area | Comparative Findings in Biologic-Naïve Patients | Key Supporting Data |
|---|
| Rheumatoid Arthritis | Superior to adalimumab after initial TNF inhibitor failure [1]. | At week 12:
The comparative data are derived from robust study designs. Here are the methodologies for the key experiments cited:
Head-to-Head RCT (Rheumatoid Arthritis): The SELECT-SWITCH trial was a Phase 3b/4 multicenter, randomized, double-blind, double-dummy, active comparator-controlled study. It enrolled 492 adults with moderate-to-severe rheumatoid arthritis and an inadequate response to one prior TNF inhibitor. Patients were randomized 1:1 to receive either This compound (15 mg once daily) + methotrexate or adalimumab (40 mg every other week) + methotrexate for 12 weeks. The primary endpoint was the proportion of patients achieving low disease activity (DAS28-CRP ≤ 3.2) at Week 12 [1].
Network Meta-Analysis (Ulcerative Colitis): This analysis followed PRISMA-NMA standards. A systematic literature review was conducted in MEDLINE, EMBASE, and Cochrane Central Register of Controlled Trials (CENTRAL) through April 2024. It included 21 Phase 3 randomized controlled trials (RCTs) evaluating maintenance therapy (≥12 months) for moderate-to-severe ulcerative colitis. The primary outcome was the maintenance of clinical remission, and treatments were ranked using the Surface Under the Cumulative Ranking Curve (SUCRA), where a higher SUCRA percentage indicates a greater probability of being the best treatment [3].
Real-World Observational Study (Atopic Dermatitis): The CorEvitas AD Registry is a prospective, non-interventional study enrolling adults with atopic dermatitis in the US and Canada. The analysis included patients who started this compound and completed a baseline and a 6-month follow-up visit. Patients were categorized as biologic-naïve or biologic-experienced. Outcomes were assessed using standardized measures like EASI (Eczema Area and Severity Index) and PP-NRS (Peak Pruritus Numeric Rating Scale). The study design aims to capture effectiveness in routine clinical practice [5] [6].
The following diagram illustrates the mechanism of action of this compound and the standard methodology for a network meta-analysis, which forms the basis for many of the comparative findings.
The tables below summarize key efficacy and safety data from long-term extension studies of Phase 3 clinical trials, which provide the most robust comparative data for monotherapy use.
| Efficacy Outcome (at 260 weeks) | Upadacitinib 15 mg | This compound 30 mg | Methotrexate |
|---|---|---|---|
| CDAI Remission (≤2.8) [1] | 53% | 59% | 43% |
| CDAI Low Disease Activity (≤10) [2] | >39% | >39% | Not Reported |
| DAS28(CRP) Low Disease Activity (≤3.2) [2] | >39% | >39% | Not Reported |
| No Radiographic Progression (mTSS ≤0) [1] | Numerically greater | Numerically greater | Lower |
| Safety Event (per 100 patient-years over 5 years) | This compound 15 mg | Upadadacitinib 30 mg | Methotrexate |
|---|---|---|---|
| Serious Infections [1] | Numerically higher | Numerically higher | Lower |
| Herpes Zoster [1] [2] | Numerically higher | Higher rate vs 15 mg | Lower |
| Creatine Phosphokinase (CPK) Elevation [1] [2] | Numerically higher | Higher rate vs 15 mg | Lower |
| Neutropenia [1] [2] | Numerically higher | Higher rate vs 15 mg | Lower |
| Non-Melanoma Skin Cancer [1] [2] | Numerically higher | Higher rate vs 15 mg | Lower |
The data in the comparison tables are primarily derived from two pivotal Phase 3 trials: SELECT-EARLY and SELECT-MONOTHERAPY. Here are the detailed methodologies for these studies.
This compound and methotrexate work through fundamentally different mechanisms to control inflammation in rheumatoid arthritis.
This compound is a selective Janus kinase (JAK) inhibitor that primarily targets the JAK1 enzyme [3]. It works intracellularly to block the JAK-STAT signaling pathway. When cytokines bind to their receptors on the cell surface, they activate associated JAK enzymes, which in turn phosphorylate and activate STAT proteins. Activated STATs translocate to the nucleus to initiate the transcription of genes involved in the inflammatory response [4]. By inhibiting JAK1, this compound disrupts this signal, preventing the production of inflammatory mediators [3] [4].
Methotrexate, a conventional synthetic disease-modifying antirheumatic drug (csDMARD), has a broader and less specific immunosuppressive mechanism. Its primary anti-inflammatory action is thought to stem from inhibiting the enzyme dihydrofolate reductase, which disrupts folate metabolism. This leads to the inhibition of T-cell and B-cell proliferation and the suppression of their inflammatory functions [1].
The table below outlines the incremental cost-effectiveness ratios (ICERs) for upadacitinib compared to various biologics and small-molecule drugs. An ICER represents the additional cost per quality-adjusted life-year (QALY) gained, a standard metric in health economics.
Table: Cost-Effectiveness of this compound in UC [1]
| Patient Population | Comparator Drug | QALY Gain with this compound | Incremental Cost-Effectiveness Ratio (ICER) |
|---|---|---|---|
| Bio-Naïve | Adalimumab | 0.833 | €18,618 |
| Golimumab | 0.670 | €21,682 | |
| Infliximab | 0.671 | €17,864 | |
| Ozanimod | 0.783 | €15,637 | |
| Tofacitinib | 0.314 | €30,061 | |
| Ustekinumab | 0.577 | €12,776 | |
| Vedolizumab | 0.522 | €16,263 | |
| Bio-Exposed | Adalimumab | 0.784 | €16,396 |
| Ozanimod | 0.697 | €13,661 | |
| Tofacitinib | 0.514 | €17,074 | |
| Ustekinumab | 0.723 | €10,975 | |
| Vedolizumab | 0.719 | €13,881 |
The cost-effectiveness data presented above is generated through a standardized health economic model. The following diagram illustrates the general structure and workflow of such an analysis.
Key Model Components [2]:
For a complete comparison, efficacy and safety data are essential to contextualize the cost-effectiveness results.
| Study Description | Patient Population & Key Characteristics | Primary Efficacy Endpoint(s) | MDA Achievement & Key Results | Reported Predictors of MDA Response |
|---|
| Real-World, Multicenter (UPREAL-PsA) [1] [2] [3] | • N=126 PsA patients (Italian centers) • 98% peripheral, 43% axial involvement • 87% bio-refractory (bDMARD failure/intolerant) | Proportion achieving MDA at 24 weeks | • 47% achieved MDA at 24 weeks • DAPSA remission: 23% • ASDAS-CRP inactive disease: 48% | • Male gender (OR 2.54, 95% CI 1.03-6.25) • bDMARD-naïve (OR 4.13, 95% CI 1.34-12.71) • Elevated baseline CRP (OR 2.49, 95% CI 1.02-6.12) | | Real-World, Observational [4] | • N=425 PsA patients (Italian centers) • 66.4% peripheral-only, 33.6% mixed disease • 95.6% received UPA as ≥2nd-line therapy | MDA/VLDA and DAPSA remission/LDA at 12 months | • 59.9% achieved MDA at 12 months (LUNDEX-adjusted: 47.4%) • DAPSA LDA/remission: 56.8% (LUNDEX-adjusted: 36.5%) | • Higher treatment persistence in peripheral-only PsA vs. mixed • Lower persistence linked to fibromyalgia, corticosteroid use, higher baseline pain | | Phase 3 Trial (SELECT-PsA 2) [5] | • N=641 active PsA patients with prior bDMARD inadequate response | ACR20 response at 12 weeks | • MDA at 24 weeks: UPA 15mg: 25%; UPA 30mg: 29%; Placebo: 3% (p<0.0001) | • (Trial focused on efficacy versus placebo; not designed to assess demographic/laboratory predictors) |
For reliability and reproducibility, below are the detailed methodologies from the key studies cited.
Upadacitinib is an oral, selective inhibitor of Janus kinase (JAK) enzymes. The following diagram illustrates its proposed mechanism of action in psoriatic arthritis, targeting the JAK-STAT signaling pathway central to the inflammatory response.
This diagram illustrates that this compound exerts its effect by selectively inhibiting JAK1-mediated signaling [5]. This intracellular blockade prevents the phosphorylation and subsequent dimerization of STAT proteins, thereby reducing the transcription of pro-inflammatory genes involved in the pathogenesis of PsA.
The following table summarizes data from a 2024 network meta-analysis (NMA) that indirectly compared approved therapies for moderately-to-severely active Ulcerative Colitis (UC). This analysis evaluated biologic/JAK-inhibitor naïve patients during the induction phase (6-14 weeks), where mucosal healing was defined as an endoscopic subscore of 0 or 1 [1].
| Therapy | Class | Mucosal Healing in UC (Induction) |
|---|---|---|
| Mirikizumab | IL-23p19 inhibitor | Similar efficacy across most interventions; no significant differences for mucosal healing specifically [1]. |
| Upadacitinib | Selective JAK1 inhibitor | Similar efficacy across most interventions; no significant differences for mucosal healing specifically [1]. |
| Vedolizumab | Anti-integrin | Similar efficacy across most interventions [1]. |
| Ustekinumab | IL-12/IL-23 inhibitor | Similar efficacy across most interventions [1]. |
| Infliximab | Anti-TNF | Similar efficacy across most interventions [1]. |
| Adalimumab | Anti-TNF | Similar efficacy across most interventions [1]. |
| Golimumab | Anti-TNF | Similar efficacy across most interventions [1]. |
| Tofacitinib | Pan-JAK inhibitor | Similar efficacy across most interventions [1]. |
| Filgotinib | JAK1 preferential inhibitor | Similar efficacy across most interventions [1]. |
| Ozanimod | S1P receptor modulator | Similar efficacy across most interventions [1]. |
> Interpretation of the NMA: The analysis concluded that for mucosal healing during induction, all active interventions demonstrated similar efficacy, with no significant differences observed between them [1]. This NMA did find significant differences for other endpoints like clinical remission, where this compound and mirikizumab showed superiority versus several other treatments in specific settings [1].
Recent real-world studies complement clinical trial data, showing how this compound performs in routine practice, often in patients who have previously failed other biologic therapies.
The data in the table above is derived from complex statistical analyses of randomized controlled trials (RCTs). Here is a detailed breakdown of the key methodological components.
This compound is a selective JAK1 inhibitor. Its mechanism within the JAK-STAT signaling pathway is outlined below [4].
The diagram illustrates the JAK-STAT signaling pathway and this compound's targeted inhibition [4]: